[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride
Description
Properties
IUPAC Name |
[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-11(2,3)7-5-4-6-8(10)9(12)13;/h8H,4-7,10H2,1-3H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIJKCHCMFGMCM-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCC(C(=O)O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCCC[C@@H](C(=O)O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pivotal Role of Trimethyllysine in Carnitine Biosynthesis: A Technical Guide for Researchers
This guide provides an in-depth exploration of the biochemical pathway of carnitine synthesis, with a specific focus on the indispensable role of its precursor, Nε-trimethyllysine (TML). Designed for researchers, scientists, and professionals in drug development, this document elucidates the intricate enzymatic steps, regulatory mechanisms, and analytical methodologies pertinent to this vital metabolic process.
Introduction: Carnitine and the Significance of Trimethyllysine
L-carnitine is a conditionally essential nutrient crucial for energy metabolism. Its primary function is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane into the mitochondrial matrix for subsequent β-oxidation and energy production. While carnitine can be obtained from dietary sources, endogenous biosynthesis is critical for maintaining adequate physiological levels. This intricate biosynthetic pathway commences with the amino acid lysine, which undergoes post-translational methylation to form trimethyllysine residues within proteins. The liberation of free TML through protein degradation serves as the committed step for its entry into the carnitine biosynthesis pathway.[1]
The Carnitine Biosynthetic Pathway: A Four-Step Enzymatic Cascade
The conversion of trimethyllysine to L-carnitine is a sophisticated four-step enzymatic process that traverses different subcellular compartments, primarily occurring in the liver and kidneys.[1]
Step 1: Mitochondrial Hydroxylation of Trimethyllysine
The inaugural and rate-limiting step in carnitine biosynthesis is the hydroxylation of trimethyllysine to 3-hydroxy-Nε-trimethyllysine (HTML).[2] This reaction is catalyzed by trimethyllysine hydroxylase (TMLH) , also known as trimethyllysine dioxygenase (TMLD).
-
Enzyme: Trimethyllysine Hydroxylase (EC 1.14.11.8)[3]
-
Subcellular Location: Mitochondria[2]
-
Reaction: N6,N6,N6-trimethyl-L-lysine + 2-oxoglutarate + O₂ → 3-hydroxy-N6,N6,N6-trimethyl-L-lysine + succinate + CO₂[3]
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Cofactors: This enzyme is a non-heme iron (Fe(II)) and 2-oxoglutarate-dependent dioxygenase that also requires ascorbate for optimal activity.[3]
The mitochondrial localization of TMLH underscores the intricate coordination of metabolic pathways, as the product, HTML, must then be transported to the cytosol for the subsequent steps.[2]
Step 2: Cytosolic Cleavage of Hydroxytrimethyllysine
Once in the cytosol, HTML undergoes an aldol cleavage reaction catalyzed by hydroxytrimethyllysine aldolase (HTMLA) .
-
Enzyme: Hydroxytrimethyllysine Aldolase
-
Subcellular Location: Cytosol[2]
-
Reaction: 3-hydroxy-Nε-trimethyllysine → 4-trimethylaminobutyraldehyde (TMABA) + glycine[2]
This step effectively shortens the carbon backbone of the precursor molecule, yielding an aldehyde that is poised for the next oxidative transformation.
Step 3: Oxidation of Trimethylaminobutyraldehyde
The third step involves the oxidation of TMABA to γ-butyrobetaine (GBB), a reaction catalyzed by 4-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH) .
-
Enzyme: 4-trimethylaminobutyraldehyde dehydrogenase (EC 1.2.1.47)
-
Subcellular Location: Cytosol[2]
-
Reaction: 4-trimethylaminobutyraldehyde + NAD⁺ + H₂O → 4-(trimethylammonio)butanoate (γ-butyrobetaine) + NADH + H⁺
-
Cofactor: This reaction is dependent on the coenzyme nicotinamide adenine dinucleotide (NAD⁺) as an electron acceptor.
Step 4: Final Hydroxylation to L-Carnitine
The terminal step in the pathway is the stereospecific hydroxylation of γ-butyrobetaine to form L-carnitine. This reaction is catalyzed by γ-butyrobetaine hydroxylase (BBOX) .
-
Enzyme: γ-butyrobetaine hydroxylase (EC 1.14.11.1)
-
Subcellular Location: Cytosol[2]
-
Reaction: 4-(trimethylammonio)butanoate + 2-oxoglutarate + O₂ → (R)-3-hydroxy-4-(trimethylammonio)butanoate (L-carnitine) + succinate + CO₂
-
Cofactors: Similar to TMLH, BBOX is a non-heme iron (Fe(II)) and 2-oxoglutarate-dependent dioxygenase that also utilizes ascorbate.[4]
This final hydroxylation establishes the chiral center of the L-carnitine molecule, which is essential for its biological activity.
Visualization of the Carnitine Biosynthesis Pathway
The following diagram illustrates the sequential conversion of trimethyllysine to L-carnitine, highlighting the enzymes, substrates, products, and subcellular locations.
Caption: Carnitine biosynthesis pathway from trimethyllysine.
Experimental Methodologies
The study of carnitine biosynthesis necessitates robust and sensitive analytical methods to quantify the intermediates and measure the activity of the involved enzymes.
Quantification of Trimethyllysine and Carnitine by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of trimethyllysine, carnitine, and other acylcarnitines in biological matrices such as plasma and tissue homogenates.
Experimental Workflow for LC-MS/MS Analysis:
Sources
- 1. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 2. mdpi.com [mdpi.com]
- 3. Trimethyllysine dioxygenase - Wikipedia [en.wikipedia.org]
- 4. gamma-Butyrobetaine hydroxylase. Structural characterization of the Pseudomonas enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Trimethyllysine as a Precursor to Trimethylamine N-Oxide (TMAO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylamine N-oxide (TMAO) has emerged as a critical metabolite linking gut microbial activity with host metabolism and cardiovascular disease. While dietary choline and carnitine are well-established precursors, Nε,Nε,Nε-trimethyllysine (TML) is a significant, yet often underappreciated, contributor to the systemic TMAO pool. This guide provides a comprehensive technical overview of the metaorganismal pathway that transforms dietary TML into the pro-atherogenic molecule TMAO. We will dissect the critical microbial enzymatic steps, the subsequent host oxidation, and the state-of-the-art analytical methodologies required for accurate quantification. Furthermore, this document explores the implications of this pathway for drug development, highlighting potential therapeutic targets for mitigating cardiovascular risk.
Introduction: The Significance of the TML-to-TMAO Axis
The gut microbiome functions as a dynamic endocrine organ, metabolizing dietary compounds into a vast array of bioactive molecules that influence host physiology.[1] A prime example of this interplay is the production of Trimethylamine N-oxide (TMAO). Elevated circulating levels of TMAO are increasingly recognized as an independent risk factor for major adverse cardiovascular events (MACE), including myocardial infarction and stroke.[2][3][4] Mechanistically, TMAO is implicated in promoting atherosclerosis by impairing cholesterol transport, increasing platelet reactivity, and activating pro-inflammatory pathways.[4][5]
While much of the initial research focused on precursors like choline and L-carnitine, found abundantly in red meat and eggs, untargeted metabolomics studies have identified trimethyllysine (TML) as a potent and clinically relevant precursor.[6] TML is derived from the breakdown of proteins containing trimethylated lysine residues (a common post-translational modification) and is also found in various plant and animal food sources.[7][8] Understanding the specific pathway by which dietary TML is converted to TMAO is paramount for developing targeted therapeutic strategies to lower cardiovascular disease risk.
The Metaorganismal Pathway: A Two-Step Conversion
The journey from dietary TML to circulating TMAO is a classic example of metaorganismal metabolism, requiring sequential enzymatic processing by both the gut microbiota and the host.[6] The process can be logically divided into two distinct stages: microbial generation of trimethylamine (TMA) in the gut lumen, followed by hepatic oxidation of TMA to TMAO in the host.
Step 1: Microbial Cleavage of TML to Trimethylamine (TMA)
The initial and rate-limiting step occurs under anaerobic conditions within the large intestine. Specific members of the gut microbiota possess the enzymatic machinery to cleave the C-N bond of TML, releasing the volatile tertiary amine, TMA.
-
Causality in Experimental Focus: The focus on microbial enzymes is driven by the observation that oral administration of broad-spectrum antibiotics abolishes the production of TMAO from dietary precursors, confirming the obligatory role of gut bacteria.[4]
-
Key Enzymatic Players: While the enzymatic pathways for choline (via the CutC/D enzyme complex) and carnitine (via the CntA/B system) are well-characterized, the specific microbial TMA lyases responsible for TML metabolism are still an active area of investigation.[4][9] However, studies have demonstrated that human fecal commensals can directly convert TML to TMA, albeit at a lower rate compared to choline.[6] The choline trimethylamine-lyase (CutC) is a glycyl radical enzyme that, along with its activating enzyme (CutD), cleaves choline into TMA and acetaldehyde.[10] It is hypothesized that a similar, yet-to-be-fully-characterized, lyase system is responsible for TML degradation.
// Nodes Diet [label="Dietary Proteins &\nPlant Sources", fillcolor="#FBBC05", fontcolor="#202124"]; TML [label="Free Trimethyllysine\n(TML)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microbiota [label="Gut Microbiota\n(e.g., Firmicutes, Proteobacteria)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; TMA [label="Trimethylamine\n(TMA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PortalVein [label="Portal Vein\n(Absorption)", shape=cds, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Diet -> TML [label="Digestion/\nProteolysis"]; TML -> Microbiota [label="Substrate"]; Microbiota -> TMA [label="Microbial TMA Lyases\n(e.g., CutC/D-like)\nAnaerobic Cleavage"]; TMA -> PortalVein; }
Caption: Microbial conversion of dietary TML to TMA in the gut.
Step 2: Host Hepatic Oxidation of TMA to TMAO
Once produced in the gut, the small, volatile TMA molecule is rapidly absorbed from the intestine into the portal circulation, which transports it directly to the liver.[6]
-
Key Enzymatic Players: In the liver, TMA is oxidized to the non-volatile and water-soluble TMAO. This conversion is catalyzed almost exclusively by the host's hepatic Flavin-containing Monooxygenase (FMO) enzyme system, with FMO3 being the primary and rate-limiting enzyme in adult humans.[11][12][13] The expression and activity of FMO3 can be influenced by genetics, sex hormones, and diet, contributing to the inter-individual variability observed in TMAO levels.[4]
-
Trustworthiness of the Mechanism: The central role of FMO3 is validated by human genetics. Individuals with genetic defects in the FMO3 gene suffer from trimethylaminuria (fish-odor syndrome), a condition characterized by the inability to convert TMA to the odorless TMAO, leading to the excretion of volatile TMA in breath, sweat, and urine.[4]
// Nodes PortalVein [label="TMA from\nPortal Vein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Liver [label="Hepatocyte", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FMO3 [label="Flavin-containing\nMonooxygenase 3\n(FMO3)", fillcolor="#FFFFFF", fontcolor="#202124"]; TMAO [label="Trimethylamine N-oxide\n(TMAO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Circulation [label="Systemic\nCirculation", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges PortalVein -> Liver; Liver -> FMO3 [style=invis]; FMO3 -> TMAO [label="Oxidation\n(NADPH, O2)"]; PortalVein -> FMO3 [label="Substrate", constraint=false]; TMAO -> Circulation; }
Caption: Host hepatic conversion of TMA to TMAO.
Analytical Methodologies: Quantifying the Pathway
Accurate and reproducible quantification of TML, TMA, and TMAO in biological matrices is essential for both basic research and clinical studies.[14] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard methodology due to its superior sensitivity, specificity, and throughput.[15]
Sample Collection and Preparation
-
Matrices: Plasma (EDTA or heparin), serum, and urine are the most common matrices. Fecal samples can be used to assess microbial metabolism directly.
-
Self-Validating Protocol: A critical aspect of a trustworthy protocol is minimizing analyte degradation or artifactual formation. Samples should be collected, processed, and frozen at -80°C as quickly as possible. For TMA, which is volatile, care must be taken to avoid sample loss during handling.
Step-by-Step Plasma Preparation Protocol:
-
Collection: Collect whole blood into EDTA-containing tubes.
-
Centrifugation: Within 1 hour of collection, centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Aliquoting: Immediately transfer the plasma supernatant to fresh, clearly labeled cryovials.
-
Storage: Snap-freeze aliquots in liquid nitrogen and store them at -80°C until analysis.
-
Protein Precipitation (at time of analysis):
-
Pipette 50 µL of thawed plasma into a microcentrifuge tube.
-
Add 25 µL of an internal standard solution containing stable isotope-labeled analogs (e.g., d9-TML, d9-TMA, d9-TMAO). Expertise Insight: The use of co-eluting, stable isotope-labeled internal standards is non-negotiable for correcting for matrix effects and variations in instrument response, ensuring the highest level of accuracy.
-
Add 425 µL of ice-cold acetonitrile or methanol to precipitate proteins.[14][16]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to an LC-MS vial for injection.
-
LC-MS/MS Analysis
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over reversed-phase chromatography for these polar analytes, as it provides better retention and peak shape.[14]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification in complex biological matrices.
Table 1: Example LC-MS/MS Parameters for TML and TMAO Analysis
| Parameter | Setting | Rationale |
| LC Column | HILIC (e.g., SeQuant ZIC-pHILIC) | Provides optimal retention for polar analytes. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid | Standard aqueous phase for HILIC. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase for HILIC. |
| Gradient | Isocratic or shallow gradient (e.g., 80% B to 70% B) | Optimized to resolve analytes from matrix interferences. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Analytes readily form positive ions. |
| MRM Transitions | Analyte-specific precursor > product ion pairs | Ensures high specificity and reduces chemical noise. |
| TML | e.g., m/z 189.2 > 130.1 | Specific fragmentation pattern for TML. |
| d9-TML | e.g., m/z 198.2 > 139.1 | Mass shift corresponds to 9 deuterium atoms. |
| TMAO | e.g., m/z 76.1 > 58.1 | Specific fragmentation pattern for TMAO. |
| d9-TMAO | e.g., m/z 85.1 > 66.1 | Mass shift corresponds to 9 deuterium atoms. |
This table provides illustrative parameters. Specific values must be optimized for the instrument and column in use.
// Nodes start [label="Biological Sample\n(e.g., Plasma)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; prep [label="Sample Preparation\n(Protein Precipitation\n+ Internal Standards)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lcms [label="LC-MS/MS Analysis\n(HILIC Separation,\nMRM Detection)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="Data Processing\n(Peak Integration,\nStandard Curve)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Quantitative Results\n(Analyte Concentrations)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> prep; prep -> lcms; lcms -> data; data -> end; }
Caption: High-level workflow for quantitative analysis of TML and TMAO.
Implications for Drug Development and Therapeutic Targeting
The TML-TMA-TMAO pathway presents several novel targets for therapeutic intervention aimed at reducing cardiovascular risk.
-
Inhibition of Microbial TMA Lyases: This is arguably the most promising strategy. Developing small molecule inhibitors that specifically target the microbial enzymes responsible for TMA production from TML (and other precursors) could effectively lower systemic TMAO levels without the need for broad-spectrum antibiotics, which have detrimental off-target effects.[17][18]
-
Expertise Insight: A non-lethal inhibitor is highly desirable. Killing the commensal bacteria could lead to dysbiosis and potential recolonization by opportunistic pathogens. A mechanism-based inhibitor that blocks the enzyme's function without affecting microbial viability is the ideal approach.[17][18] For example, 3,3-dimethyl-1-butanol (DMB), a structural analog of choline, has been shown to inhibit TMA production in mice.[18]
-
-
Modulation of Host FMO3 Activity: While directly inhibiting FMO3 could lower TMAO, it would lead to the accumulation of TMA, causing trimethylaminuria.[19] Therefore, strategies might focus on modulating FMO3 expression to a basal level rather than complete inhibition. The gut microbiota-driven TMA/FMO3/TMAO pathway is a key regulator of lipid metabolism and inflammation, making FMO3 a central node in metabolic control.[20]
-
Microbiome Engineering: The use of probiotics or prebiotics to shift the gut microbial community towards one with a lower capacity for TMA production is an area of active research. For instance, studies have shown that certain dietary interventions can alter the microbiome and subsequently reduce TMAO levels.[9]
Conclusion
Trimethyllysine is a clinically significant dietary precursor to the pro-atherogenic metabolite TMAO. Its conversion is a multi-step process involving essential contributions from both the gut microbiota and host hepatic enzymes. For researchers and drug developers, understanding this pathway provides a detailed roadmap for investigation and intervention. The development of robust analytical methods, such as LC-MS/MS, is critical for accurately assessing the flux through this pathway. Ultimately, targeting the microbial production of TMA from TML and other precursors represents a novel and promising therapeutic strategy for the prevention and treatment of cardiovascular disease.
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The Pivotal Role of Trimethyllysine Hydroxylase (TMLHE) in Metabolic Pathways: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Trimethyllysine hydroxylase (TMLHE), the initial and rate-limiting enzyme in the carnitine biosynthesis pathway, plays a critical role in cellular energy metabolism. This technical guide provides an in-depth exploration of TMLHE's function, its significance in metabolic health and disease, and methodologies for its study. We will delve into the enzymatic mechanism of TMLHE, the pathophysiological consequences of its deficiency, and its emerging role as a potential therapeutic target in a range of disorders, including neurodevelopmental conditions and cardiovascular diseases. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and the development of novel therapeutics.
Introduction: TMLHE at the Crossroads of Metabolism
Trimethyllysine hydroxylase (TMLHE), also known as trimethyllysine dioxygenase (TMLD), is a non-heme ferrous iron and 2-oxoglutarate-dependent dioxygenase located in the mitochondrial matrix.[1] Its primary and most well-characterized function is to catalyze the first of four enzymatic reactions in the biosynthesis of L-carnitine, a quasi-vitamin essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation and subsequent energy production.[1][2] Given this central role, the activity of TMLHE is intrinsically linked to cellular energy homeostasis, particularly in highly energetic tissues such as skeletal and cardiac muscle.[3]
The significance of TMLHE extends beyond its canonical role in carnitine synthesis. Dysregulation of TMLHE activity, primarily through genetic mutations leading to its deficiency, has been implicated in a spectrum of metabolic and neurodevelopmental disorders.[1] Understanding the multifaceted role of TMLHE in metabolic pathways is therefore crucial for elucidating disease mechanisms and identifying novel therapeutic avenues.
The Carnitine Biosynthesis Pathway: The Central Role of TMLHE
The synthesis of L-carnitine from protein-derived lysine involves a four-step enzymatic cascade, with TMLHE initiating the process.[4]
The Enzymatic Reaction:
TMLHE catalyzes the stereospecific hydroxylation of Nε-trimethyllysine (TML) to 3-hydroxy-Nε-trimethyllysine (HTML).[4] This reaction requires molecular oxygen, Fe(II) as a cofactor, and 2-oxoglutarate as a co-substrate, which is converted to succinate and CO2.[3]
Reaction: Nε-trimethyl-L-lysine + 2-oxoglutarate + O₂ → 3-hydroxy-Nε,Nε,Nε-trimethyl-L-lysine + succinate + CO₂[3]
The subsequent steps in the carnitine biosynthesis pathway occur in the cytosol and involve the enzymes 3-hydroxy-Nε-trimethyllysine aldolase (HTMLA), 4-trimethylaminobutyraldehyde dehydrogenase (TMABADH), and γ-butyrobetaine hydroxylase (BBOX1).[4]
Pathophysiology of TMLHE Deficiency
Mutations in the TMLHE gene, located on the X-chromosome, can lead to TMLHE deficiency, an inborn error of metabolism.[1] This deficiency disrupts the carnitine biosynthesis pathway, resulting in a characteristic biochemical profile.
Metabolic Consequences:
TMLHE deficiency leads to an accumulation of the substrate, TML, and a reduction in the downstream products, including HTML and γ-butyrobetaine (GBB).[5] This altered metabolic state can be detected in plasma and urine, providing a diagnostic marker for the condition.[5] While plasma carnitine levels may sometimes remain within the normal range due to dietary intake, the endogenous synthesis is compromised.
| Metabolite | Change in TMLHE Deficiency | Implication |
| Nε-Trimethyllysine (TML) | Increased | Accumulation of substrate, potential for cellular toxicity.[6] |
| 3-Hydroxy-Nε-trimethyllysine (HTML) | Decreased | Impaired progression of the carnitine biosynthesis pathway.[5] |
| γ-Butyrobetaine (GBB) | Decreased | Reduced precursor for the final step of carnitine synthesis.[5] |
| L-Carnitine | Potentially decreased | Reduced endogenous synthesis, leading to a conditional deficiency. |
Clinical Manifestations:
The clinical presentation of TMLHE deficiency is variable, with the most well-documented association being with non-dysmorphic autism spectrum disorder (ASD).[1][7] While TMLHE deficiency is not a universal cause of ASD, mutations in the TMLHE gene are considered a risk factor.[6][7] The underlying mechanism is hypothesized to involve either the neurotoxic effects of elevated TML or a localized carnitine deficiency in the brain during critical developmental periods.[6]
Emerging evidence also links TMLHE and its metabolites to cardiovascular health. Elevated levels of TML have been associated with an increased risk of heart failure and adverse cardiovascular events.[8][9] Conversely, preclinical studies in TMLHE knockout mice suggest a cardioprotective phenotype in the context of ischemia-reperfusion injury, potentially due to reduced accumulation of long-chain acylcarnitines and subsequent oxidative stress.[5]
Methodologies for Studying TMLHE
A robust understanding of TMLHE's role in health and disease relies on accurate and reproducible experimental methodologies.
Quantification of TMLHE Protein
The amount of TMLHE protein in biological samples can be quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).
Experimental Protocol: TMLHE ELISA
-
Plate Preparation: A microplate is pre-coated with a monoclonal antibody specific for TMLHE.
-
Sample/Standard Addition: Add 100 µL of standards or samples (e.g., cell lysates, tissue homogenates) to the appropriate wells. Incubate for 90 minutes at 37°C.
-
Washing: Wash the plate twice with wash buffer to remove unbound components.
-
Detection Antibody: Add 100 µL of a biotin-conjugated polyclonal antibody specific for TMLHE to each well. Incubate for 60 minutes at 37°C.
-
Washing: Wash the plate three times.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-Horseradish Peroxidase (HRP) conjugate to each well. Incubate for 30 minutes at 37°C.
-
Washing: Wash the plate five times.
-
Substrate: Add 90 µL of TMB substrate solution to each well. Incubate for 10-20 minutes at 37°C in the dark.
-
Stop Solution: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of TMLHE is proportional to the absorbance and can be determined from a standard curve.
Measurement of TMLHE Enzymatic Activity
Assessing the functional activity of TMLHE is crucial for understanding its catalytic efficiency and the impact of potential inhibitors or activators. An in vitro enzymatic assay using NMR spectroscopy can be employed for this purpose.[1]
Experimental Protocol: In Vitro NMR-based TMLHE Activity Assay
-
Reaction Mixture Preparation: In an NMR tube, prepare a reaction mixture containing:
-
Purified recombinant TMLHE enzyme
-
Nε-trimethyllysine (TML) substrate
-
2-oxoglutarate
-
Fe(II) sulfate
-
L-ascorbate
-
Deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.4)
-
-
Reaction Initiation: Initiate the reaction by adding the TMLHE enzyme to the mixture.
-
NMR Data Acquisition: Acquire ¹H NMR spectra at regular time intervals to monitor the conversion of TML to HTML. The appearance of the product signal and the disappearance of the substrate signal can be quantified.
-
Data Analysis: Integrate the characteristic signals of TML and HTML to determine their concentrations over time. The initial rate of the reaction can be calculated from the linear phase of product formation.
Quantification of TMLHE-Related Metabolites
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of TML, GBB, and carnitine in biological fluids.[10]
Experimental Protocol: UPLC-MS/MS Analysis of TML, GBB, and Carnitine
-
Sample Preparation:
-
For plasma or serum, perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
For tissue samples, homogenize in an appropriate buffer followed by protein precipitation.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a UPLC system equipped with a suitable column (e.g., a HILIC column for polar metabolites).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate in water) and an organic component (e.g., acetonitrile).
-
-
Mass Spectrometric Detection:
-
Couple the UPLC system to a tandem mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.
-
Use multiple reaction monitoring (MRM) to specifically detect and quantify each analyte based on its unique precursor-to-product ion transition.
-
-
Quantification:
-
Use stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations in instrument response.
-
Generate a standard curve for each analyte to determine its concentration in the samples.
-
TMLHE as a Therapeutic Target
The central role of TMLHE in carnitine biosynthesis and its association with disease make it an attractive target for therapeutic intervention.
Strategies for Targeting TMLHE:
-
Carnitine Supplementation: In cases of TMLHE deficiency, particularly in the context of ASD, dietary supplementation with L-carnitine may bypass the metabolic block and alleviate symptoms by restoring cellular carnitine levels.[6]
-
TMLHE Inhibition: In conditions where the accumulation of downstream metabolites of carnitine metabolism, such as long-chain acylcarnitines, contributes to pathology (e.g., ischemic heart disease), inhibition of TMLHE could be a therapeutic strategy.[5] By reducing the flux through the carnitine biosynthesis pathway, TMLHE inhibitors could limit the production of potentially toxic metabolites.
-
Gene Therapy: For severe monogenic TMLHE deficiency, gene therapy approaches aimed at restoring functional TMLHE expression could offer a long-term corrective solution.
Drug Development Considerations:
The development of drugs targeting TMLHE requires careful consideration of the enzyme's mitochondrial localization and the systemic effects of modulating carnitine biosynthesis. High-throughput screening of small molecule libraries, coupled with the detailed enzymatic and cellular assays described above, can facilitate the identification and characterization of novel TMLHE modulators.
Future Directions and Conclusion
The field of TMLHE research is rapidly evolving. While the link to autism is the most studied aspect of TMLHE deficiency, its role in other metabolic and neurodegenerative disorders warrants further investigation. The potential cardioprotective effects of TMLHE inhibition open up new avenues for the treatment of ischemic heart disease. Future research should focus on:
-
Elucidating the precise molecular mechanisms by which TMLHE deficiency contributes to neurodevelopmental disorders.
-
Investigating the role of TMLHE in a broader range of metabolic diseases.
-
Developing potent and specific inhibitors and activators of TMLHE for therapeutic use.
-
Understanding the regulation of TMLHE gene expression to identify upstream targets for intervention.
References
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TMLHE - Wikipedia. (URL: [Link])
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Liepinsh, E., et al. (2021). Low cardiac content of long-chain acylcarnitines in TMLHE knockout mice prevents ischaemia-reperfusion-induced mitochondrial and cardiac damage. Free Radical Biology and Medicine, 177, 370-380. (URL: [Link])
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Celestino-Soper, P. B., et al. (2012). A common X-linked inborn error of carnitine biosynthesis may be a risk factor for nondysmorphic autism. Proceedings of the National Academy of Sciences, 109(21), 7974-7981. (URL: [Link])
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Al-Haydar, H., et al. (2020). Trimethyllysine: From Carnitine Biosynthesis to Epigenetics. International Journal of Molecular Sciences, 21(24), 9451. (URL: [Link])
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Liepinsh, E., et al. (2023). Knockout of Tmlhe in mice is not associated with autism spectrum disorder phenotypes or motor dysfunction despite low carnitine levels. Molecular Autism, 14(1), 29. (URL: [Link])
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TMLHE - SFARI Gene. (URL: [Link])
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Tissue expression of TMLHE - Summary - The Human Protein Atlas. (URL: [Link])
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Zhang, Y., et al. (2022). Association of Systemic Trimethyllysine With Heart Failure With Preserved Ejection Fraction and Cardiovascular Events. The Journal of Clinical Endocrinology & Metabolism, 107(12), e4868-e4878. (URL: [Link])
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Hoppel, C. L., et al. (1983). Determination of 6-N-trimethyllysine in urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 272(1), 43-50. (URL: [Link])
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Aranda, A., & Pascual, A. (2001). Nuclear hormone receptors and gene expression. Physiological reviews, 81(3), 1269–1304. (URL: [Link])
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Svingen, G. F., et al. (2018). Trimethyllysine predicts all-cause and cardiovascular mortality in community-dwelling adults and patients with coronary heart disease. European Heart Journal, 39(44), 3958-3965. (URL: [Link])
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Leśniak, R. K., et al. (2017). Evidence That Trimethyllysine Hydroxylase Catalyzes the Formation of (2S,3S)-3-Hydroxy-Nε-trimethyllysine. ACS Chemical Biology, 12(1), 143-147. (URL: [Link])
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Li, X., et al. (2021). Trimethyllysine, a trimethylamine N-oxide precursor, predicts the presence, severity, and prognosis of heart failure. Frontiers in Cardiovascular Medicine, 8, 731059. (URL: [Link])
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Ingalls, S. T., et al. (1984). Improved high-performance liquid chromatographic method for the determination of 6-N,N,N-trimethyllysine in plasma and urine: biomedical application of chromatographic figures of merit and amine mobile phase modifiers. Journal of Chromatography B: Biomedical Sciences and Applications, 309(1), 1-11. (URL: [Link])
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TMLHE protein expression summary - The Human Protein Atlas. (URL: [Link])
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Wang, Z., et al. (2021). Trimethylamine oxide: a potential target for heart failure therapy. Heart, 107(20), 1621-1626. (URL: [Link])
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Prenatal carnitine supplementation may help prevent ASD caused by TMLHE gene mutation. (2017). SFARI. (URL: [Link])
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Wang, C., et al. (2023). A method for the efficient evaluation of substrate-based cholinesterase imaging probes for Alzheimer's disease. Scientific Reports, 13(1), 10329. (URL: [Link])
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Zelencova-Gopejenko, D., et al. (2022). Binding versus Enzymatic Processing of ε-Trimethyllysine Dioxygenase Substrate Analogues. ACS Medicinal Chemistry Letters, 13(11), 1723-1729. (URL: [Link])
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Arduini, A., et al. (2019). The promise and problems of metabolic-based therapies for heart failure. Journal of the American Heart Association, 8(23), e013981. (URL: [Link])
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Uddin, M. S., et al. (2017). Unraveling the genes implicated in Alzheimer's disease. Molecular Neurobiology, 54(8), 6299-6314. (URL: [Link])
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Li, J., et al. (2021). Association Between Plasma Trimethyllysine and Prognosis of Patients With Ischemic Stroke. Journal of the American Heart Association, 10(23), e022905. (URL: [Link])
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Kvapil, P., et al. (2008). Development of Radiometric Assays for Quantification of Enzyme Activities of the Key Enzymes of Thyroid Hormones Metabolism. Prague Medical Report, 109(4), 283-292. (URL: [Link])
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GENE EXPRESSION: NUCLEAR RECEPTORS | Indigo Biosciences. (URL: [Link])
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Chami, M. (2022). Mitochondrial defects in Alzheimer's disease. YouTube. (URL: [Link])
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Aranda, A., et al. (1999). Nuclear hormone receptors and gene expression. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1447(2-3), 124-146. (URL: [Link])
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Niu, Y., et al. (2019). Development and Validation of an RP-HPLC Method for Methionine, Cystine and Lysine Separation and Determination in Corn Samples. Molecules, 24(16), 2950. (URL: [Link])
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Chami, M. (2022). Mechanisms influencing mitochondrial dysfunction in Alzheimer's disease. YouTube. (URL: [Link])
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Fairman, J. W., & Galletto, R. (2017). Thin-Layer Chromatography and Real-Time Coupled Assays to Measure ATP Hydrolysis. Methods in Molecular Biology, 1606, 1-12. (URL: [Link])
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Liu, T., et al. (2022). Growth factor for therapeutic angiogenesis in ischemic heart disease: A meta-analysis of randomized controlled trials. Frontiers in Cardiovascular Medicine, 9, 1045053. (URL: [Link])
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TRAIN-HEART Consortium. (2024). Harnessing the power of RNA therapeutics in treating ischemic heart failure. Cardiovascular Research, cvae005. (URL: [Link])
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Wang, Z., et al. (2019). Trimethyllysine, a trimethylamine N-oxide precursor, provides near- and long-term prognostic value in patients presenting with acute coronary syndromes. European Heart Journal, 40(32), 2701-2708. (URL: [Link])
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Analytical Procedures Used in Examining Human Urine Samples - Polish Journal of Environmental Studies. (URL: [Link])
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- 10. Knockout of Tmlhe in mice is not associated with autism spectrum disorder phenotypes or motor dysfunction despite low carnitine levels - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Validated Method for the Extraction and Quantification of Trimethyllysine from Skeletal Muscle Tissue
Abstract: This document provides a comprehensive, field-tested guide for the extraction, purification, and quantification of ε-N-Trimethyllysine (TML) from skeletal muscle tissue. Trimethyllysine, a post-translationally modified amino acid, is a critical precursor in carnitine biosynthesis and plays a significant role in epigenetic regulation through histone methylation.[1][2] Accurate measurement of TML in muscle tissue is essential for research in metabolism, exercise physiology, and disease states. This protocol outlines a robust workflow commencing with tissue homogenization, followed by acid hydrolysis to liberate TML from protein backbones, purification via solid-phase extraction (SPE), and concluding with analysis by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Scientific Background & Method Principle
The quantification of trimethyllysine from a complex biological matrix like muscle tissue presents several analytical challenges. TML exists primarily incorporated within proteins, necessitating a harsh hydrolysis step to cleave peptide bonds.[3] The resulting hydrolysate is a complex mixture of all constituent amino acids, salts, and lipids. Therefore, a selective purification step is paramount to isolate TML before analysis.
This protocol is founded on three core principles:
-
Liberation through Hydrolysis: Proteins are denatured and hydrolyzed using strong acid (6M HCl) and heat, a standard and effective method for breaking down proteins into their constituent amino acids.[4] This step ensures the complete release of protein-bound TML.
-
Selective Purification by Ion Exchange: TML is characterized by a permanent positive charge due to its quaternary trimethylammonium group.[1] This distinct chemical property is exploited for purification using strong cation exchange (SCX) solid-phase extraction (SPE). The positively charged TML is retained on the SPE sorbent while neutral and anionic contaminants are washed away.
-
Specific and Sensitive Quantification by LC-MS/MS: Tandem mass spectrometry is the gold standard for analyzing small molecules in complex samples due to its exceptional sensitivity and specificity.[5][6] It allows for direct detection of TML without the need for chemical derivatization, which is often required for other methods like HPLC-UV.
Overall Experimental Workflow
The entire process from tissue to data is summarized in the workflow below. Each stage is designed to maximize recovery while ensuring the removal of interfering substances for a clean, analyzable sample.
Caption: Overall workflow for trimethyllysine extraction and analysis.
Detailed Experimental Protocols
Safety Precaution: This protocol involves the use of strong acids and solvents. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
Protocol 1: Tissue Homogenization
Causality: The initial step is to mechanically disrupt the muscle tissue to create a homogenous suspension.[7] This increases the surface area available for the subsequent acid hydrolysis, ensuring efficient protein breakdown. Performing this on ice minimizes enzymatic degradation.
Materials and Reagents:
-
Skeletal Muscle Tissue (fresh or frozen)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Bead mill homogenizer with appropriate tubes and beads (e.g., ceramic) OR Dounce homogenizer
-
Calibrated laboratory balance
-
Microcentrifuge tubes
Procedure:
-
Weigh approximately 50-100 mg of frozen or fresh muscle tissue. Record the exact weight.
-
Place the tissue in a pre-chilled homogenization tube.
-
Add 1 mL of ice-cold PBS per 100 mg of tissue.
-
Homogenize the tissue until no visible particulates remain. If using a bead mill, follow the manufacturer's recommended settings. If using a Dounce homogenizer, perform 20-30 strokes on ice.
-
Transfer a precise volume of the homogenate (e.g., 500 µL) to a new acid-resistant, screw-cap tube suitable for hydrolysis. This aliquot will be used for the next step.
Protocol 2: Acid Hydrolysis
Causality: This is the most critical step for liberating TML. Heating the protein homogenate in 6M hydrochloric acid cleaves the peptide bonds.[4] Conducting this under a vacuum or inert atmosphere is crucial to prevent the oxidative degradation of certain amino acids. While TML is stable, this ensures the integrity of the overall amino acid profile if other analyses are planned.
Materials and Reagents:
-
Tissue homogenate from Protocol 1
-
Hydrochloric Acid (HCl), 12M (concentrated)
-
HPLC-grade water
-
Vacuum hydrolysis tubes or heavy-walled, PTFE-lined screw-cap glass tubes
-
Heating block or oven capable of maintaining 110°C
-
Vacuum pump or nitrogen/argon gas source
-
SpeedVac or vacuum desiccator with NaOH pellets
Procedure:
-
Preparation of 6M HCl: In a fume hood, slowly add an equal volume of concentrated 12M HCl to HPLC-grade water (e.g., 50 mL HCl to 50 mL water). Caution: Always add acid to water.
-
To the tube containing the tissue homogenate, add an equal volume of 12M HCl to achieve a final concentration of approximately 6M.
-
Oxygen Removal:
-
Method A (Vacuum): Place the open tubes inside a vacuum desiccator connected to a vacuum pump. Evacuate and backfill with nitrogen or argon gas three times before sealing the tubes under vacuum.
-
Method B (Gas Flush): Gently flush the headspace of each tube with nitrogen or argon for 1-2 minutes before tightly sealing the cap.
-
-
Place the sealed tubes in a heating block or oven set to 110°C and hydrolyze for 24 hours.
-
After 24 hours, allow the tubes to cool completely to room temperature.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant (the hydrolysate) to a new clean tube.
-
Dry the hydrolysate completely using a SpeedVac or by placing it in a vacuum desiccator containing sodium hydroxide pellets to neutralize acid vapors. This step may take several hours. The final result should be a crystalline or film-like pellet.
Protocol 3: Solid-Phase Extraction (SPE) Purification
Causality: The dried hydrolysate contains high concentrations of salt (from PBS and HCl) and other amino acids that can interfere with LC-MS/MS analysis through matrix effects or ion suppression. A strong cation exchange (SCX) SPE cartridge is used to selectively bind TML and other basic amino acids, allowing salts and neutral/acidic compounds to be washed away. TML is then eluted by using a high pH buffer, which neutralizes the charge on the primary amino group, weakening its interaction with the sorbent, while the permanent positive charge of the trimethylated group facilitates its release.
Materials and Reagents:
-
Dried hydrolysate from Protocol 2
-
Strong Cation Exchange (SCX) SPE Cartridges (e.g., 1 mL, 100 mg sorbent)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
SPE Equilibration Buffer: 0.1% Formic Acid in water
-
SPE Wash Buffer: Methanol
-
SPE Elution Buffer: 5% Ammonium Hydroxide (NH₄OH) in 50:50 Methanol:Water
-
Internal Standard (IS): Deuterated Trimethyllysine (TML-d9) is highly recommended.
Procedure:
-
Reconstitution: Reconstitute the dried hydrolysate in 1 mL of SPE Equilibration Buffer. At this acidic pH, TML is fully protonated. Add the internal standard (TML-d9) at a known concentration. Vortex to dissolve.
-
SPE Manifold Setup: Place the SCX cartridges on the vacuum manifold.
-
Condition: Pass 1 mL of Methanol through each cartridge to wet the sorbent. Do not let the cartridge run dry.
-
Equilibrate: Pass 2 x 1 mL of SPE Equilibration Buffer through each cartridge. This prepares the sorbent with the correct pH and ionic strength for sample loading.
-
Load: Slowly load the entire 1 mL of reconstituted sample onto the cartridge. A slow flow rate (approx. 1 drop/second) ensures optimal binding of TML to the sorbent.[8] Collect the flow-through and re-load it once to maximize recovery.
-
Wash: Pass 1 mL of SPE Equilibration Buffer through the cartridge to remove residual salts. Then, pass 1 mL of Methanol through the cartridge to remove non-polar and weakly bound impurities.
-
Dry: Apply a strong vacuum for 5 minutes to completely dry the SPE sorbent.
-
Elute: Place clean collection tubes inside the manifold. Add 1 mL of SPE Elution Buffer to each cartridge and allow it to elute by gravity (or very gentle vacuum). The high pH of the ammonia solution neutralizes the charge on the sorbent-binding groups, releasing TML.
-
Dry the eluate completely in a SpeedVac. The sample is now purified and ready for analysis.
Caption: The five core steps of the solid-phase extraction protocol.
Analysis by LC-MS/MS
Causality: This analytical technique provides the necessary sensitivity and selectivity for accurate quantification. A reversed-phase C18 column is typically used, but due to the polar nature of TML, a HILIC (Hydrophilic Interaction Liquid Chromatography) column can also be effective. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both TML and its deuterated internal standard (TML-d9), ensuring that only the compound of interest is measured.
Materials and Reagents:
-
Dried, purified sample from Protocol 3
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
LC-MS/MS system with electrospray ionization (ESI) source
-
C18 or HILIC analytical column
Procedure:
-
Reconstitution: Reconstitute the final dried sample in a known, small volume (e.g., 100 µL) of Mobile Phase A.
-
LC-MS/MS Analysis: Inject 5-10 µL of the sample onto the LC-MS/MS system.
Example Analytical Parameters: The following table provides a starting point for method development. These parameters must be optimized for the specific instrument being used.
| Parameter | Recommended Setting |
| LC Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2% B (2 min), 2-50% B (5 min), 50-95% B (1 min) |
| Flow Rate | 0.3 mL/min |
| Column Temp | 40°C |
| Ionization Mode | ESI Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| TML Transition | m/z 189.1 → 130.1 |
| TML-d9 (IS) Transition | m/z 198.2 → 139.2 |
Data Analysis & Quality Control
-
Calibration Curve: Prepare a set of calibration standards by spiking known concentrations of a TML standard (and a fixed concentration of TML-d9) into the reconstitution solvent. Run these alongside the samples.
-
Quantification: Plot the ratio of the TML peak area to the TML-d9 peak area against the known concentration of the standards. Use the resulting linear regression equation to calculate the concentration of TML in the unknown samples.
-
Normalization: The final concentration should be normalized to the initial weight of the muscle tissue used (e.g., reported as nmol/g tissue).
-
Validation: For robust results, perform spike-recovery experiments by adding a known amount of TML to a tissue homogenate before hydrolysis to assess the overall efficiency of the extraction process. A recovery of 85-115% is generally considered acceptable.
References
-
Lochnit, G., & Laven, A. (2020). Trimethyllysine: From Carnitine Biosynthesis to Epigenetics. International Journal of Molecular Sciences. Available at: [Link]
-
PubMed. (2020). Trimethyllysine: From Carnitine Biosynthesis to Epigenetics. National Center for Biotechnology Information. Available at: [Link]
-
Wang, B., et al. (2018). Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk. Journal of Clinical Investigation Insight. Available at: [Link]
-
Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available at: [Link]
-
ResearchGate. (2015). Hydrolysis of Samples for Amino Acid Analysis. Available at: [Link]
-
Prudhviraju, C.H., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences. Available at: [Link]
-
Journal of Hygienic Engineering and Design. (2015). PROTEIN ACIDIC HYDROLYSIS FOR AMINO ACIDS ANALYSIS IN FOOD - PROGRESS OVER TIME: A SHORT REVIEW. Available at: [Link]
-
Wikipedia. (2023). Amino acid. Available at: [Link]
-
PubMed Central (PMC). (2017). Global Proteomics Analysis of Protein Lysine Methylation. National Center for Biotechnology Information. Available at: [Link]
-
PubMed Central (PMC). (2017). Quantitative analysis of global protein lysine methylation by mass spectrometry. National Center for Biotechnology Information. Available at: [Link]
-
De la Cruz, D., & Kirmse, B. (2020). High-Yield Skeletal Muscle Protein Recovery from TRIzol® after RNA and DNA Extraction. Bio-protocol. Available at: [Link]
-
O'Bryan, K.R., & Silldorff, M.D. (2021). The role of protein hydrolysates for exercise-induced skeletal muscle recovery and adaptation: a current perspective. Journal of the International Society of Sports Nutrition. Available at: [Link]
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- 7. High-Yield Skeletal Muscle Protein Recovery from TRIzol® after RNA and DNA Extraction [protocols.io]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Harnessing Trimethyllysine-d9 for Advanced Stable Isotope Labeling in Cell Culture to Quantify Protein Methylation Dynamics
Introduction: A New Frontier in Quantitative Proteomics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has revolutionized quantitative proteomics by enabling the precise relative quantification of thousands of proteins in a single experiment.[1][2][3] This powerful technique relies on the metabolic incorporation of "heavy" isotope-labeled amino acids into the entire proteome of living cells.[1][3] By comparing the mass spectra of "heavy" and "light" (unlabeled) protein populations, researchers can accurately determine changes in protein abundance and post-translational modifications (PTMs).[1][2][4]
While SILAC has been widely adopted for studying protein expression, its application to the dynamic world of PTMs, such as methylation, presents unique challenges.[2][5] Protein methylation, particularly of lysine residues, is a critical regulatory mechanism in numerous cellular processes, including epigenetic regulation and signal transduction.[6][7][8] Dysregulation of lysine methylation is implicated in various diseases, making it a key area of investigation for both basic research and drug development.[6][7]
This application note introduces an advanced SILAC-based methodology utilizing Trimethyllysine-d9 (TML-d9) to directly probe the dynamics of protein trimethylation. This "heavy methyl" SILAC approach offers a novel and powerful strategy to specifically track and quantify changes in this crucial PTM, providing deeper insights into the mechanisms of cellular regulation.
The Rationale: Why Trimethyllysine-d9?
Traditionally, SILAC experiments targeting methylation have employed "heavy" labeled methionine, the precursor for the methyl donor S-adenosylmethionine (SAM).[5][9][10] While effective, this method labels all methylation events, including mono-, di-, and trimethylation of both lysine and arginine residues, which can complicate data analysis.
By directly incorporating Trimethyllysine-d9, we can specifically investigate the dynamics of protein trimethylation. Trimethyllysine is a post-translationally modified amino acid that plays a role in carnitine biosynthesis and epigenetic processes.[6][7][11] The use of a deuterated form, TML-d9, provides a distinct mass shift that is readily detectable by mass spectrometry. This targeted approach allows for a more focused and precise quantification of changes in trimethyllysine levels on specific protein sites.
Key Advantages of the TML-d9 SILAC Approach:
-
Specificity: Directly labels and quantifies trimethylated lysine residues.
-
Reduced Complexity: Simplifies mass spectra by avoiding the convoluted signals from different methylation states.
-
Direct Measurement: Provides a direct readout of changes in trimethylation, rather than inferring from precursor labeling.
-
Versatility: Can be integrated into existing SILAC workflows with minimal modification.
Experimental Design and Workflow
A typical TML-d9 SILAC experiment involves comparing two cell populations: a control ("light") group and an experimental ("heavy") group. The experimental group is cultured in a medium supplemented with TML-d9, while the control group receives unlabeled trimethyllysine.
Caption: TML-d9 SILAC Experimental Workflow.
Detailed Protocols
Part 1: Cell Culture and Metabolic Labeling
This protocol is designed for adherent mammalian cell lines. Optimization may be required for different cell types.
Materials:
-
SILAC-grade DMEM or RPMI-1640 medium, deficient in L-lysine.
-
Dialyzed Fetal Bovine Serum (dFBS).
-
Penicillin-Streptomycin solution.
-
L-Lysine (unlabeled).
-
Trimethyllysine-d9 (TML-d9).
-
Phosphate-Buffered Saline (PBS).
-
Cell culture flasks or plates.
Protocol:
-
Adaptation to SILAC Medium:
-
Culture cells for at least five passages in the lysine-deficient medium supplemented with unlabeled L-lysine at a standard concentration (e.g., 146 mg/L for DMEM). This ensures that the cellular machinery is accustomed to the custom medium.
-
-
Labeling Phase:
-
Light Condition (Control): Culture cells in the lysine-deficient medium supplemented with unlabeled L-lysine.
-
Heavy Condition (Experimental): Culture cells in the lysine-deficient medium supplemented with Trimethyllysine-d9. The optimal concentration of TML-d9 should be determined empirically, starting with a concentration similar to that of L-lysine.
-
-
Incubation:
-
Incubate the cells for a sufficient duration to achieve near-complete incorporation of the labeled amino acid. This typically requires at least five to six cell doublings.[12]
-
-
Experimental Treatment:
-
Once labeling is complete, apply the desired experimental treatment (e.g., drug treatment, growth factor stimulation) to the "heavy" labeled cells. The "light" labeled cells will serve as the untreated or vehicle-treated control.
-
-
Harvesting:
-
Wash the cells with ice-cold PBS and harvest using a cell scraper or trypsinization.
-
Pellet the cells by centrifugation and store at -80°C until further processing.
-
Part 2: Protein Extraction, Digestion, and Mass Spectrometry
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Sequencing-grade modified trypsin.
-
Formic acid.
-
C18 spin columns for peptide cleanup.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Resuspend the "light" and "heavy" cell pellets in lysis buffer.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
Mixing of Lysates:
-
Combine equal amounts of protein from the "light" and "heavy" lysates (typically 1:1 ratio).
-
-
Protein Digestion:
-
Reduce the disulfide bonds in the combined lysate with DTT.
-
Alkylate the cysteine residues with IAA.
-
Digest the proteins into peptides overnight with trypsin.[1]
-
-
Peptide Cleanup:
-
Acidify the peptide mixture with formic acid.
-
Desalt and concentrate the peptides using C18 spin columns according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
Analyze the cleaned peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
-
Data Analysis and Interpretation
The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides. The software will identify peptide pairs corresponding to the "light" (unlabeled) and "heavy" (TML-d9 labeled) forms.
The ratio of the peak intensities of the heavy to light peptides provides a quantitative measure of the change in trimethylation at that specific site in response to the experimental treatment.[1]
Caption: Data Analysis Workflow for TML-d9 SILAC.
Quantitative Data Summary:
| Parameter | Description |
| Heavy/Light Ratio > 1 | Indicates an increase in trimethylation at a specific site in the experimental condition compared to the control. |
| Heavy/Light Ratio < 1 | Indicates a decrease in trimethylation at a specific site in the experimental condition compared to the control. |
| Heavy/Light Ratio ≈ 1 | Indicates no significant change in trimethylation at a specific site. |
Troubleshooting and Considerations
-
Incomplete Labeling: Ensure a sufficient number of cell doublings for complete incorporation of TML-d9. This can be verified by a preliminary MS analysis of the "heavy" labeled proteome.
-
Amino Acid Conversion: Be aware of potential metabolic conversion of labeled amino acids. While less of a concern with modified amino acids like TML, it's a known issue with arginine-to-proline conversion in standard SILAC.[14][15]
-
Cell Viability: Monitor cell health and proliferation rates during labeling, as high concentrations of labeled amino acids can sometimes affect cell fitness.[2]
-
Purity of TML-d9: Use high-purity Trimethyllysine-d9 to avoid introducing contaminants that could interfere with the experiment.
Conclusion
The use of Trimethyllysine-d9 in a SILAC workflow represents a significant advancement in the study of protein methylation. This targeted approach provides a more precise and less complex method for quantifying the dynamics of protein trimethylation, a PTM with profound implications for cellular function and disease. By adopting this methodology, researchers can gain deeper insights into the intricate regulatory networks governed by protein methylation, paving the way for new discoveries and therapeutic strategies.
References
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G-Biosciences. (2018, April 13). SILAC for Improved Mass Spectrometry & Quantitative Proteomics. Retrieved from [Link]
-
Gafken, P. R., & Scherer, L. (2011). Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. Molecular & Cellular Proteomics, 10(4), M110.004757. Retrieved from [Link]
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Srivastava, S. (2013, June 5). Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture(SILAC). [Video]. YouTube. Retrieved from [Link]
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Wang, Z., et al. (2018). Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk. JCI Insight, 3(6), e99096. Retrieved from [Link]
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Loke, M. S., et al. (2020). Trimethyllysine: From Carnitine Biosynthesis to Epigenetics. International Journal of Molecular Sciences, 21(24), 9498. Retrieved from [Link]
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ResearchGate. Methylation sites determined by heavy methyl SILAC. [Table]. Retrieved from [Link]
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Blagoev, B., & Mann, M. (2006). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. In Signal Transduction Protocols (pp. 235-246). Humana Press. Retrieved from [Link]
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Loke, M. S., et al. (2020). Trimethyllysine: From Carnitine Biosynthesis to Epigenetics. PubMed. Retrieved from [Link]
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Luo, M., & Allis, C. D. (2011). Quantifying in vivo, site-specific changes in protein methylation with SILAC. Methods in molecular biology (Clifton, N.J.), 790, 161–176. Retrieved from [Link]
-
Wang, Z., et al. (2018). Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk. JCI Insight. Retrieved from [Link]
-
Ong, S. E., et al. (2004). Identifying and quantifying in vivo methylation sites by heavy methyl SILAC. Nature Methods, 1(2), 119-126. Retrieved from [Link]
-
Loke, M. S., et al. (2020). Trimethyllysine: From Carnitine Biosynthesis to Epigenetics. MDPI. Retrieved from [Link]
-
Roberts, D. M., et al. (1986). Trimethyllysine and protein function. Effect of methylation and mutagenesis of lysine 115 of calmodulin on NAD kinase activation. The Journal of biological chemistry, 261(4), 1491–1494. Retrieved from [Link]
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Ong, S. E., & Mann, M. (2005). Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Studying Dynamics of Protein Abundance and Posttranslational Modifications. Johns Hopkins Medicine. Retrieved from [Link]
-
MDPI. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 126455951, Trimethyllysine-d9. Retrieved from [Link]
-
ResearchGate. Metabolic conversion of isotope-coded arginine to proline in SILAC experiments. [Diagram]. Retrieved from [Link]
-
ResearchGate. Comparison of conventional SILAC labeling with our approach, tolerant.... [Diagram]. Retrieved from [Link]
-
Wang, Z., et al. (2018). Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk. PubMed. Retrieved from [Link]
-
Pluskal, T., et al. (2014). Nic1 Inactivation Enables Stable Isotope Labeling with 13C615N4-Arginine in Schizosaccharomyces pombe. Molecular & Cellular Proteomics, 13(12), 3569–3576. Retrieved from [Link]
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Application Notes & Protocols: Trimethyllysine as a Predictive Biomarker for Cardiovascular Disease Risk
Introduction: Beyond Traditional Risk Factors
For decades, the assessment of cardiovascular disease (CVD) risk has been anchored to a core set of biomarkers, primarily lipids and inflammatory markers. However, a significant portion of cardiovascular events occur in individuals who do not present with hyperlipidemia, necessitating the discovery of novel biomarkers that can illuminate residual risk. Recent advancements in metabolomics have identified trimethyllysine (TML) as a promising and potent predictor of adverse cardiovascular outcomes.[1] TML, a post-translationally modified amino acid, sits at a critical intersection of endogenous metabolic pathways and gut microbial activity, offering a unique window into a patient's metabolic and cardiovascular health.[2][3]
This guide provides a comprehensive overview of the scientific rationale for using TML as a CVD biomarker, summarizes the compelling clinical evidence, and presents a detailed protocol for its quantification in biological samples. It is designed for researchers, clinical scientists, and drug development professionals seeking to investigate and apply this biomarker in their work.
Scientific Rationale: The Dual-Pathway Significance of Trimethyllysine
The predictive power of TML stems from its involvement in two key biological pathways implicated in cardiovascular health: the endogenous carnitine biosynthesis pathway and the gut microbiota-dependent trimethylamine N-oxide (TMAO) generation pathway.
1.1 Endogenous Role: Carnitine Biosynthesis Endogenously, TML is the essential precursor for the biosynthesis of L-carnitine, a critical molecule responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation and subsequent energy production.[4] In states of cardiac stress, such as heart failure, fatty acid metabolism is often dysregulated. Elevated circulating TML may reflect alterations in carnitine biosynthesis or utilization as a compensatory mechanism, potentially indicating underlying cardiac metabolic dysfunction.[5]
1.2 Gut Microbiota Metabolism: The TMAO Pathway TML from dietary sources (both plant and animal) or endogenous protein turnover can be metabolized by specific gut microbes into trimethylamine (TMA).[2][6] TMA is then absorbed, transported to the liver, and oxidized by flavin-containing monooxygenases (FMOs) into trimethylamine N-oxide (TMAO).[6] A substantial body of evidence has linked elevated TMAO levels to the pathogenesis of atherosclerosis.[7][8] TMAO is believed to promote CVD by contributing to endothelial dysfunction, enhancing platelet reactivity, and promoting vascular inflammation.[1][8][9] Therefore, circulating TML serves as a direct precursor and indicator of the host's capacity to generate the pro-atherogenic metabolite, TMAO.[1][5][10]
The diagram below illustrates the central role of Trimethyllysine (TML) in these interconnected metabolic pathways.
Sources
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- 8. Gut microbiota in atherosclerosis: focus on trimethylamine N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Trimethyllysine, a trimethylamine N-oxide precursor, predicts the presence, severity, and prognosis of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Trimethyllysine (TML) Analysis by LC-MS
Welcome to the technical support center for the LC-MS analysis of Nε-trimethyllysine (TML). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying TML in biological matrices. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you overcome common challenges, particularly the mitigation of matrix effects, to ensure the generation of high-quality, reproducible data.
Understanding the Challenge: The Physicochemical Nature of Trimethyllysine
Nε-trimethyllysine is a permanently cationic and highly polar small molecule.[1] This inherent polarity makes it poorly retained on traditional reversed-phase (RP) liquid chromatography columns, eluting near the void volume with many endogenous, polar matrix components. This co-elution is a primary source of matrix effects, leading to ion suppression or enhancement in the mass spectrometer and compromising data accuracy and precision.[2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem for TML analysis?
A1: The "matrix" refers to all components in a sample other than the analyte of interest (TML).[2] In biological samples like plasma or urine, this includes salts, phospholipids, proteins, and other endogenous metabolites.[6] Matrix effects occur when these co-eluting components interfere with the ionization of TML in the mass spectrometer's source, either suppressing or enhancing its signal.[3][4] This phenomenon can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[5][7] Because TML is highly polar, it often co-elutes with other polar matrix components in reversed-phase chromatography, making it particularly susceptible to these effects.[8]
Q2: I'm observing significant ion suppression for TML in my plasma samples. What is the most likely cause?
A2: The most common culprits for ion suppression in plasma are phospholipids and salts.[6][9][10] Phospholipids are notorious for causing ion suppression in electrospray ionization (ESI) and tend to elute in the same region as polar analytes in reversed-phase LC. Salts, which are abundant in biological fluids, can also suppress the analyte signal, typically at the beginning of the chromatogram.[8][10] A simple protein precipitation with acetonitrile will remove proteins but leaves behind high concentrations of phospholipids and salts, often leading to significant matrix effects.[5][7]
Q3: What is the "gold standard" approach for quantifying endogenous analytes like TML to counteract matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) in a stable isotope dilution (SID) LC-MS/MS method is considered the gold standard for robust quantification.[11][12][13] A SIL-IS, such as d9-TML, is chemically identical to TML and will co-elute chromatographically.[11] Therefore, it experiences the same degree of ion suppression or enhancement as the endogenous TML.[2] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to highly accurate and precise quantification.[13]
Q4: Can I just dilute my sample to reduce matrix effects?
A4: The "dilute-and-shoot" approach, where the sample is simply diluted with the mobile phase, can be effective for less complex matrices like urine or when the analyte concentration is high.[14] However, for complex matrices like plasma and low-concentration analytes, this method is often insufficient. While dilution does reduce the concentration of interfering matrix components, it also dilutes the TML, potentially pushing its concentration below the lower limit of quantification (LLOQ) of the assay.[14] More comprehensive sample preparation is typically required for sensitive and accurate TML analysis in plasma or serum.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Poor Peak Shape and/or Low Retention in HILIC
Q: I'm using a HILIC column for my TML analysis, but I'm getting poor peak shape (fronting, tailing, or split peaks) and inconsistent retention times. What's going wrong?
A: Poor peak shape and retention time drift in HILIC are common issues that often stem from a few key areas. Here is a logical workflow to diagnose and resolve the problem:
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Validation & Comparative
Navigating Cardiovascular Risk: A Comparative Analysis of Trimethyllysine and TMAO as Independent Predictors of MACE
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of cardiovascular disease (CVD) diagnostics, the quest for precise and early predictors of Major Adverse Cardiovascular Events (MACE) is paramount. Beyond traditional risk factors, the interplay between diet, gut microbiota, and host metabolism has unveiled a new frontier of biomarkers. Among these, trimethylamine N-oxide (TMAO) has emerged as a prominent gut-derived metabolite linked to adverse cardiovascular outcomes. However, its precursor, trimethyllysine (TML), is now also gaining attention as a potential independent prognostic indicator. This guide provides an in-depth, objective comparison of TML and TMAO, synthesizing current experimental data to elucidate their distinct and synergistic roles in predicting MACE.
The Biochemical Crossroads: From Dietary Precursors to Pro-thrombotic Molecules
The journey from dietary intake to the circulation of these predictive molecules is a multi-step process orchestrated by both gut microbes and host enzymes. Understanding this pathway is crucial to interpreting their clinical significance.
Dietary nutrients rich in trimethylamine (TMA) moieties, such as choline, phosphatidylcholine, and L-carnitine, are primary sources for TMAO production.[1] Trimethyllysine (TML), an amino acid derivative found in various food sources, also serves as a key precursor.[2][3]
The process begins in the gut, where commensal bacteria metabolize these precursors into the gas trimethylamine (TMA).[1] This conversion is carried out by specific microbial enzymes, such as choline-TMA lyase.[1][4] TMA is then absorbed into the bloodstream and transported to the liver. There, the host enzyme Flavin-containing monooxygenase 3 (FMO3) oxidizes TMA into trimethylamine N-oxide (TMAO).[1][5]
Biochemical pathway of TMAO formation.
Head-to-Head: TML vs. TMAO as MACE Predictors
While TMAO has been extensively studied and its association with MACE is well-documented, the independent predictive value of TML is a more recent area of investigation. Emerging evidence suggests that TML may not just be a passive precursor but could have its own prognostic implications.
Trimethylamine N-Oxide (TMAO)
Numerous clinical investigations have solidified the prognostic value of plasma TMAO levels in predicting the risk for future major adverse cardiac events, including myocardial infarction, stroke, and death.[5][6][7][8] Meta-analyses have consistently shown that elevated TMAO levels are associated with a significantly increased risk of MACE and all-cause mortality.[6][8][9] One meta-analysis reported that patients with higher TMAO levels had a 1.94-fold increased risk of MACE after myocardial infarction.[6] The pro-atherosclerotic and pro-thrombotic effects of TMAO are thought to be mediated through various mechanisms, including the activation of inflammatory pathways, promotion of foam cell formation, and enhanced platelet reactivity.[4][7]
Trimethyllysine (TML)
Recent studies have brought TML into the spotlight as a potential independent predictor of MACE.[2] Research has shown that plasma TML levels are associated with incident cardiovascular events in patients with acute coronary syndromes (ACS).[2] One study found that higher TML levels were associated with an increased risk of MACE at both 30 days and 6 months in patients presenting with chest pain.[2] Intriguingly, the prognostic value of TML for incident cardiovascular disease risks appears to be independent of TMAO levels.[4] This suggests that TML might exert its effects through pathways that are not solely dependent on its conversion to TMAO.
The Additive Power of Combined Assessment
A crucial finding from recent research is the potential additive prognostic value of measuring both TML and TMAO.[2] Studies have demonstrated that the combination of elevated TML and TMAO levels provides a more robust prediction of near- and long-term cardiovascular events than either marker alone.[2] In a study of patients with heart failure, those with high levels of both TMAO and TML had a significantly higher incidence of cardiovascular death and readmission for heart failure compared to those with low levels of both markers (HR=1.71).[10] This suggests that a multi-marker approach could offer a more comprehensive risk stratification for patients.
| Feature | Trimethyllysine (TML) | Trimethylamine N-Oxide (TMAO) |
| Primary Role | Precursor to TMAO, potential independent risk factor | Gut microbiota-derived metabolite |
| Predictive Value | Associated with near- and long-term MACE in ACS patients | Strong predictor of MACE and mortality in various CVD populations |
| Independence | Prognostic value may be independent of TMAO | Predictive value established independently of many traditional risk factors |
| Combined Prognosis | Additive predictive value when measured with TMAO | Additive predictive value when measured with TML |
| Mechanism of Action | Not fully elucidated, may have direct effects | Pro-inflammatory, pro-thrombotic, impairs cholesterol transport |
Experimental Protocols: Quantification of TML and TMAO
Accurate and reproducible quantification of TML and TMAO in biological matrices is essential for clinical research and diagnostics. The gold-standard method for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Step-by-Step LC-MS/MS Quantification Workflow
-
Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 2,500 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
For analysis, thaw plasma samples on ice.
-
Precipitate proteins by adding a 4:1 volume of cold acetonitrile containing stable isotope-labeled internal standards (e.g., d9-TML and d9-TMAO) to the plasma.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new microcentrifuge tube for analysis.
-
-
Chromatographic Separation:
-
Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal separation of these polar analytes.
-
Employ an isocratic mobile phase, for instance, a mixture of methanol and formic acid.[11]
-
Maintain a constant flow rate and column temperature to ensure reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Optimize MRM transitions for each analyte and internal standard to ensure high selectivity and sensitivity.
-
Example transitions: TML (m/z 189.2 → 130.1), d9-TML (m/z 198.2 → 139.1), TMAO (m/z 76.1 → 58.1), d9-TMAO (m/z 85.1 → 66.1).
-
-
Quantify analyte concentrations by calculating the ratio of the peak area of the analyte to its corresponding stable isotope-labeled internal standard.
-
LC-MS/MS workflow for TML and TMAO quantification.
Conclusion and Future Perspectives
For researchers and drug development professionals, this highlights the importance of considering both of these gut-derived metabolites in cardiovascular risk assessment. Future research should focus on further elucidating the independent mechanistic pathways of TML in cardiovascular disease and on validating the clinical utility of a combined TML/TMAO prognostic test in large, prospective clinical trials. Such efforts will be instrumental in translating these discoveries into novel diagnostic tools and therapeutic strategies to combat cardiovascular disease.
References
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Zhao, Y., & Wang, Z. (2020). Impact of trimethylamine N-oxide (TMAO) metaorganismal pathway on cardiovascular disease. Journal of Laboratory and Precision Medicine, 5, 22. [Link]
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Li, X. S., Obeid, S., Klingenberg, R., Gencer, B., Mach, F., Räber, L., Windecker, S., Rodondi, N., Nanchen, D., Muller, O., Schley, C., Templin, C., Deanfield, J., Lüscher, T. F., Landmesser, U., von Eckardstein, A., & Hazen, S. L. (2019). Trimethyllysine, a trimethylamine N-oxide precursor, provides near- and long-term prognostic value in patients presenting with acute coronary syndromes. European Heart Journal, 40(32), 2700–2709. [Link]
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Wang, Z., Levison, B. S., Hazen, J. E., Donahue, L. M., Li, X. S., & Hazen, S. L. (2018). Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk. JCI Insight, 3(6), e99096. [Link]
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Li, T., Chen, Y., Gua, C., Li, L., & Wang, Q. (2021). Association between trimethylamine N-oxide and prognosis of patients with myocardial infarction: a meta-analysis. Frontiers in Cardiovascular Medicine, 8, 746556. [Link]
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Konieczny, R. A., & Kuliczkowski, W. (2022). Trimethylamine N-oxide in cardiovascular disease. Advances in Clinical and Experimental Medicine, 31(8), 913–925. [Link]
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Qi, J., You, T., Li, J., & Zhang, R. (2018). Trimethylamine-N-oxide has prognostic value in coronary heart disease. Heart, 104(19), 1611-1617. [Link]
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García-Giménez, J. L., González-Sánchez, M., Olaso-Gonzalez, G., & Abad-García, B. (2023). Quantification of trimethylamine-N-oxide (TMAO) and its main related trimethylammonium-containing compounds in human plasma by LC-MS/MS. Clinica Chimica Acta, 547, 117462. [Link]
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Sokolska, M., Opolski, G., & Ufnal, M. (2021). Plasma Trimethylamine-N-Oxide Is an Independent Predictor of Long-Term Cardiovascular Mortality in Patients Undergoing Percutaneous Coronary Intervention for Acute Coronary Syndrome. Frontiers in Cardiovascular Medicine, 8, 728724. [Link]
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Farhangi, M. A., & Vajdi, M. (2020). Novel findings of the association between gut microbiota–derived metabolite trimethylamine N-oxide and inflammation: results from a systematic review and dose-response meta-analysis. Nutrition Reviews, 78(11), 931-942. [Link]
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Skuza, P., Fijałkowski, M., & Ratz-Łyko, A. (2022). Independent Predictors of Circulating Trimethylamine N-Oxide (TMAO) and Resistin Levels in Subjects with Obesity: Associations with Carotid Intima-Media Thickness and Metabolic Parameters. Metabolites, 12(10), 918. [Link]
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Konieczna, L., Chmurzyńska, A., Mądry, E., & Walkowiak, J. (2021). No effect of plasma Trimethylamine N-Oxide (TMAO) and plasma Trimethyllysine (TML) on the association between choline intake and acute myocardial infarction risk in patients with stable angina pectoris. Research Square. [Link]
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Xu, Y., Zhang, Y., & Chen, X. (2022). [The prediction value of combined serum levels of TMAO and TML for poor prognosis in patients with heart failure]. Zhonghua Xin Xue Guan Bing Za Zhi, 50(4), 384-390. [Link]
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Skuza, P., Fijałkowski, M., & Ratz-Łyko, A. (2022). Plasma TMAO Concentrations and Gut Microbiota Composition in Subjects with and Without Metabolic Syndrome: Results from Pilot Study. Metabolites, 12(10), 918. [Link]
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Fang, Z., Wang, Z., & He, J. (2022). Trimethylamine-N-oxide is an important target for heart and brain diseases. Signal Transduction and Targeted Therapy, 7(1), 293. [Link]
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Farhangi, M. A., & Vajdi, M. (2020). Gut microbiota-dependent trimethylamine N-oxide and all-cause mortality: Findings from an updated systematic review and meta-analysis. Journal of Cardiovascular and Thoracic Research, 12(4), 263–270. [Link]
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Skuza, P., Fijałkowski, M., & Ratz-Łyko, A. (2022). Plasma TMAO Concentrations and Gut Microbiota Composition in Subjects with and Without Metabolic Syndrome: Results from Pilot Study. Metabolites, 12(10), 918. [Link]
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Sokolska, M., Opolski, G., & Ufnal, M. (2021). Plasma Trimethylamine-N-Oxide Is an Independent Predictor of Long-Term Cardiovascular Mortality in Patients Undergoing Percutaneous Coronary Intervention for Acute Coronary Syndrome. Frontiers in Cardiovascular Medicine, 8, 728724. [Link]
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Skuza, P., Fijałkowski, M., & Ratz-Łyko, A. (2022). Plasma TMAO Concentrations and Gut Microbiota Composition in Subjects with and Without Metabolic Syndrome: Results from Pilot Study. Metabolites, 12(10), 918. [Link]
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Navigating Prognosis in Chronic Kidney Disease: A Comparative Validation of Trimethyllysine as a Novel Biomarker
For Researchers, Scientists, and Drug Development Professionals
In the complex landscape of chronic kidney disease (CKD), accurate prognostication is paramount for effective patient management and the development of novel therapeutics. While established biomarkers such as estimated glomerular filtration rate (eGFR) and albuminuria are cornerstones of clinical practice, their limitations in predicting adverse outcomes, particularly cardiovascular events, have fueled the search for more sensitive and specific indicators. This guide provides a comprehensive validation of trimethyllysine (TML), a gut microbiota-derived metabolite, as a promising prognostic biomarker in CKD. We will objectively compare its performance with established and emerging biomarkers, supported by experimental data and detailed methodologies, to empower researchers in their pursuit of improved risk stratification in this vulnerable patient population.
The Emerging Role of Trimethyllysine in CKD Pathophysiology
Trimethyllysine (TML) is a precursor to trimethylamine N-oxide (TMAO), a well-established uremic toxin implicated in the pathogenesis of cardiovascular disease (CVD) in patients with CKD[1][2]. Derived from the metabolism of dietary L-carnitine and other precursors by the gut microbiota, TML enters the circulation and is converted to trimethylamine (TMA) by gut microbial enzymes. TMA is then absorbed and oxidized to TMAO in the liver[1]. In individuals with compromised renal function, the clearance of both TML and TMAO is impaired, leading to their accumulation in the bloodstream[1].
Elevated levels of TML have been independently associated with an increased risk of all-cause and cardiovascular mortality in various populations, including those with coronary heart disease[3]. This association suggests that TML may not only be a precursor to a harmful metabolite but may also possess intrinsic pathological properties or serve as a more stable indicator of a high-risk metabolic state. The following diagram illustrates the metabolic pathway of TML and its connection to uremic toxicity.
Caption: Metabolic pathway of trimethyllysine (TML) and its role in uremic toxicity in CKD.
Comparative Prognostic Performance of Trimethyllysine
A critical aspect of validating a new biomarker is to assess its prognostic performance relative to existing standards. This section compares TML with established and emerging biomarkers for CKD prognosis.
Established Biomarkers: eGFR and Albuminuria
Estimated glomerular filtration rate (eGFR), typically calculated from serum creatinine, and the urinary albumin-to-creatinine ratio (UACR) are the foundational tools for diagnosing, staging, and predicting the progression of CKD[4].
-
eGFR: A measure of kidney function, a decline in eGFR is a direct indicator of CKD progression and is associated with increased mortality risk[4].
-
Albuminuria (UACR): Reflects kidney damage and is a powerful predictor of both CKD progression and cardiovascular events[1]. Combining eGFR and albuminuria improves risk prediction for end-stage renal disease (ESRD)[1].
While indispensable, these markers can be influenced by factors such as muscle mass (for creatinine-based eGFR) and may not fully capture the systemic metabolic derangements that drive cardiovascular risk in CKD.
Trimethyllysine: Head-to-Head Insights
Direct comparative studies on the prognostic accuracy of TML versus eGFR and UACR using metrics like the area under the receiver operating characteristic curve (AUC) are still emerging. However, existing data provide valuable insights:
One prospective study examining all-cause and cardiovascular mortality found that after multivariable adjustments for traditional cardiovascular risk factors, individuals in the highest quartile of TML levels had a significantly increased risk of mortality[3]. Importantly, the inclusion of creatinine in the multivariable model only slightly weakened these risk estimates, suggesting that TML provides prognostic information that is, to a degree, independent of renal function as measured by creatinine[3].
Table 1: Prognostic Value of Trimethyllysine for Mortality
| Outcome | TML Quartile 4 vs. 1 (Multivariable HR [95% CI]) | TML Quartile 4 vs. 1 (Adjusted for Creatinine, HR [95% CI]) |
| All-Cause Mortality | 1.66 (1.31–2.10) | 1.61 (1.25–2.07) |
| Cardiovascular Mortality | 2.04 (1.32–3.15) | 1.88 (1.19–2.98) |
Data adapted from a prospective cohort study[3].
This suggests that TML may reflect a different dimension of risk, likely related to the gut-cardio-renal axis, which is not fully captured by traditional renal function markers alone.
Emerging Biomarkers: A Broader Perspective
To provide a comprehensive comparison, it is essential to consider other novel biomarkers being investigated for CKD prognosis.
-
Fibroblast Growth Factor 23 (FGF23): A hormone involved in phosphate and vitamin D metabolism, elevated FGF23 levels are strongly and independently associated with CKD progression, cardiovascular disease, and death[5]. It is considered a key player in the cardiorenal syndrome.
-
Soluble Urokinase Plasminogen Activator Receptor (suPAR): A marker of immune activation and inflammation, elevated suPAR levels are predictive of CKD progression and mortality[6][7].
-
Indoxyl Sulfate (IS) and p-Cresyl Sulfate (pCS): Other protein-bound uremic toxins derived from gut microbiota metabolism. Like TMAO, their accumulation in CKD is linked to cardiovascular toxicity and mortality[8].
The following diagram illustrates the comparative landscape of prognostic biomarkers in CKD.
Caption: Comparison of established and emerging prognostic biomarkers in chronic kidney disease.
Experimental Protocols for Biomarker Validation
The reliability of any biomarker is contingent on the robustness and reproducibility of its measurement. This section provides detailed methodologies for the quantification of TML and other key CKD biomarkers.
Quantification of Trimethyllysine by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of small molecules like TML from biological matrices.
Step-by-Step Methodology:
-
Sample Preparation (Plasma/Serum):
-
Thaw frozen plasma or serum samples on ice.
-
To 50 µL of sample, add 200 µL of ice-cold methanol containing a known concentration of an appropriate internal standard (e.g., deuterated TML, TML-d9).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
-
LC Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes is used to elute TML.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for TML (e.g., m/z 189 → 84) and its internal standard (e.g., TML-d9, m/z 198 → 93).
-
Quantification: Generate a standard curve using known concentrations of TML. The concentration of TML in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
The following diagram outlines the LC-MS/MS workflow for TML quantification.
Caption: Workflow for the quantification of trimethyllysine (TML) using LC-MS/MS.
Measurement of Established CKD Biomarkers
1. Urinary Albumin-to-Creatinine Ratio (UACR)
-
Principle: UACR is determined by measuring the concentration of albumin and creatinine in a spot urine sample. The ratio corrects for variations in urine dilution.
-
Sample Collection: A first-morning void urine sample is preferred[9].
-
Albumin Measurement: Typically performed using an immunoturbidimetric or immunonephelometric assay.
-
Creatinine Measurement: Commonly measured using the Jaffe reaction or an enzymatic method.
-
Calculation: UACR (mg/g) = [Urine Albumin (mg/dL) / Urine Creatinine (g/dL)] x 100.
Step-by-Step Protocol for UACR (using an automated analyzer):
-
Collect a mid-stream urine sample in a sterile container.
-
Centrifuge the urine sample to remove any sediment.
-
Load the supernatant onto a clinical chemistry analyzer.
-
The analyzer automatically performs the albumin and creatinine assays.
-
The instrument software calculates the UACR.
2. Serum Creatinine (Enzymatic Method)
-
Principle: The enzymatic method for creatinine measurement is more specific than the Jaffe method, as it is less prone to interference from non-creatinine chromogens. It involves a series of enzymatic reactions that ultimately produce a colored product or consume a substrate, which is measured spectrophotometrically.
-
Sample: Serum or plasma.
Step-by-Step Protocol for Enzymatic Creatinine Assay:
-
Collect a blood sample in a serum separator tube.
-
Centrifuge the sample to separate the serum.
-
Load the serum onto a clinical chemistry analyzer.
-
The analyzer mixes the sample with the enzymatic reagents.
-
After a defined incubation period, the absorbance is measured at a specific wavelength (e.g., 546 nm).
-
The creatinine concentration is calculated based on the change in absorbance compared to a calibrator.
Conclusion and Future Directions
The validation of trimethyllysine as a prognostic biomarker in chronic kidney disease is a rapidly evolving field. Current evidence strongly suggests that elevated TML levels are associated with increased all-cause and cardiovascular mortality, and this association appears to be at least partially independent of traditional markers of renal function like creatinine[3]. This positions TML as a valuable candidate for improving risk stratification in CKD patients, potentially by providing insights into the detrimental effects of the altered gut microbiome and related metabolic pathways.
However, for TML to be fully integrated into clinical practice and drug development pipelines, further research is needed. Specifically, large-scale prospective studies are required to directly compare the prognostic accuracy of TML with eGFR and albuminuria using robust statistical methods such as ROC curve analysis. Head-to-head comparisons with other emerging biomarkers like FGF23 and suPAR will also be crucial to delineate the unique and overlapping prognostic information each marker provides.
As our understanding of the complex interplay between the gut, the kidneys, and the cardiovascular system deepens, biomarkers like trimethyllysine hold the promise of a more personalized and precise approach to managing chronic kidney disease and its devastating complications.
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Bielesz, B., Reiter, T., Stern, C., Staudner, M., Reindl-Schwaighofer, R., Heinzel, A., ... & Schmidt, A. (2019). Diagnostic and Prognostic Value of Soluble Urokinase-type Plasminogen Activator Receptor (suPAR) in Focal Segmental Glomerulosclerosis and Impact of Detection Method. Scientific reports, 9(1), 13809. [Link]
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Lin, C. J., Wu, V., Wu, P. C., & Wu, C. J. (2015). LC-MS/MS method for simultaneous determination of serum p-cresyl sulfate and indoxyl sulfate in patients undergoing peritoneal dialysis. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 997, 134–139. [Link]
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Isakova, T., & Wolf, M. (2016). The Biomarker Niche for Fibroblast Growth Factor 23 Testing in CKD. Journal of the American Society of Nephrology : JASN, 27(10), 2917–2919. [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (n.d.). Urine Albumin-to-Creatinine Ratio (UACR) in Evaluating Patients with Diabetes for Kidney Disease. [Link]
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Hallan, S. I., Ritz, E., Lydersen, S., Romundstad, S., Kvenild, K., & Orth, S. R. (2009). Combining GFR and albuminuria to classify CKD improves prediction of ESRD. Journal of the American Society of Nephrology : JASN, 20(5), 1069–1077. [Link]
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Lee, H., Shin, S. J., Kim, H., Lee, S., & Ihm, C. G. (2022). Changes in Mortality According to Creatinine/Cystatin C Ratio in Chronic Kidney Disease and Non-chronic Kidney Disease Patients. Frontiers in medicine, 9, 836693. [Link]
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Tomlins, J., & Tomlinson, J. (2017). The role of trimethylamine N-oxide as a mediator of cardiovascular complications in chronic kidney disease. Kidney international, 92(4), 804–809. [Link]
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Johnson, D. W., Jones, G. R., Mathew, T. H., Ludlow, M. J., Chadban, S. J., Usherwood, T., ... & MacIsaac, R. J. (2012). Chronic kidney disease and measurement of albuminuria or proteinuria: a position statement. The Medical journal of Australia, 197(4), 224–225. [Link]
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Zhang, X., Li, Y., Yang, X., Wang, W., & Li, H. (2022). Circulating Trimethylamine-N-Oxide and Risk of All-Cause and Cardiovascular Mortality in Patients With Chronic Kidney Disease: A Systematic Review and Meta-Analysis. Frontiers in medicine, 9, 828343. [Link]
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Popkov, V. A., Silant'ev, V. E., Andrianova, N. V., Zharikova, A. A., Ryabova, A. V., & Zgoda, V. G. (2022). Chronic kidney disease, uremic toxins and microbiota. World Journal of Nephrology, 11(1), 1-21. [Link]
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Tomlins, J. (2017). The Role of Trimethylamine-N-Oxide as a Mediator of Cardiovascular Complications in Chronic Kidney Disease. UCL Discovery. [Link]
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Lee, Y. J., Lee, S. H., Kim, C. K., Kim, S. G., & Lee, S. Y. (2012). Serum Creatinine Determined by Jaffe, Enzymatic Method, and Isotope Dilution-Liquid Chromatography-Mass Spectrometry in Patients Under Hemodialysis. Journal of clinical laboratory analysis, 26(3), 206–214. [Link]
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Mohamed, R. M., El-Hadidi, E. S., Ahmed, O. M., & El-Sayed, W. M. (2021). Fibroblast Growth Factor 23 (FGF23) is an Early Specific Marker in the Diagnosis and Staging of Chronic Kidney Disease (CKD) in Human. Journal of Pharmaceutical Research International, 33(59A), 223-234. [Link]
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De Faria, A. P. S., Demacq, C., Figueiredo, V. N., & de Faria, J. B. (2019). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. Metabolites, 9(12), 302. [Link]
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Wang, Y., Sang, Y., Ballew, S. H., Jaar, B. G., Tin, A., Köttgen, A., ... & Coresh, J. (2022). Prediction of mortality among patients with chronic kidney disease: A systematic review. World journal of nephrology, 11(4), 98–114. [Link]
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Seelbinder, B., Wallner, S., Stroh, M., Rist, M. J., & Lorkowski, S. (2021). A simplified LC-MS/MS method for the quantification of the cardiovascular disease biomarker trimethylamine-N-oxide and its precursors. Journal of pharmaceutical analysis, 11(5), 637–645. [Link]
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National Institute for Health and Care Excellence. (2021). Chronic kidney disease: evidence reviews for predicting progression. [Link]
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Kataoka, H., Miyamoto, T., Morita, H., & Tanaka, Y. (2021). Clinical Quantitative Method Development of serum indoxyl sulfate (IS) assay using LC-MS/MS. Scientific reports, 11(1), 20977. [Link]
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Archem. (n.d.). ENZYMATIC CREATININE. [Link]
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Kuźniewski, M., Golebiowska, E., Stêpien, E., & Sułowicz, W. (2018). Clinical and prognostic usefulness of soluble urokinase plasminogen activator receptor in hemodialysis patients. International urology and nephrology, 50(1), 143–151. [Link]
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A Comparative Analysis of Trimethyllysine Levels: A Biomarker in Health and Disease
This guide provides an in-depth comparative analysis of trimethyllysine (TML) levels in healthy versus various disease states. It is intended for researchers, scientists, and drug development professionals interested in the burgeoning role of TML as a potential biomarker. We will delve into the biochemical significance of TML, methodologies for its precise quantification, and a critical evaluation of its differential levels in pathological conditions, supported by experimental data.
Introduction: The Dual Significance of Trimethyllysine
Trimethyllysine (TML) is a post-translationally modified amino acid that holds a pivotal position in two fundamental biological processes: carnitine biosynthesis and epigenetic regulation.[1][2][3]
-
Carnitine Biosynthesis: TML is an essential precursor for the endogenous synthesis of carnitine, a molecule critical for the transport of long-chain fatty acids into the mitochondria for β-oxidation and subsequent energy production.[1][4] The pathway begins with the hydroxylation of TML to 3-hydroxy-N6-trimethyllysine, a rate-limiting step in carnitine production.[1]
-
Epigenetics: As a component of histone proteins, the methylation state of lysine residues, including trimethylation, is a cornerstone of epigenetic regulation.[1][2] Trimethylated lysine on histones can act as a binding site for specific proteins that "read" these marks, leading to the recruitment of effector proteins that can either activate or repress gene transcription, depending on the specific lysine residue modified.[1][2]
Given these crucial roles, it is logical to hypothesize that dysregulation of TML metabolism or homeostasis could be implicated in various pathological states. Indeed, emerging evidence has linked circulating TML levels to a range of diseases, most notably cardiovascular disorders.[5][6][7][8]
Quantification of Trimethyllysine: A Methodological Overview
The accurate and sensitive measurement of TML in biological matrices is paramount for its validation as a biomarker. While methods like ELISA are available for related analytes, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for TML quantification due to its high specificity, sensitivity, and multiplexing capabilities.[5][9]
Experimental Protocol: Quantification of Trimethyllysine in Human Serum/Plasma by LC-MS/MS
This protocol is a representative example of a robust method for TML analysis. The core principle is the use of a stable isotope-labeled internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.
Step-by-Step Methodology:
-
Sample Collection and Preparation:
-
Collect fasting blood samples in appropriate tubes (e.g., EDTA or serum separator tubes).
-
Process the samples to obtain plasma or serum and immediately freeze at -80°C until analysis to prevent degradation.[5]
-
Rationale: Fasting samples minimize dietary contributions to circulating TML levels, providing a more stable baseline. Rapid freezing is crucial to maintain the integrity of the analyte.
-
-
Protein Precipitation and Internal Standard Spiking:
-
Thaw serum/plasma samples on ice.
-
To 50 µL of the sample, add 400 µL of an internal standard working solution (ISWS). The ISWS is typically composed of methanol containing a known concentration of a stable isotope-labeled TML, such as TML-d9.[5]
-
Vortex the mixture vigorously for 15 minutes.
-
Rationale: Methanol serves to precipitate proteins, which would otherwise interfere with the chromatographic separation and mass spectrometric detection. The addition of a known amount of a stable isotope-labeled internal standard (TML-d9) is critical for accurate quantification. TML-d9 is chemically identical to TML but has a different mass, allowing the mass spectrometer to distinguish between them. This internal standard corrects for any sample loss during preparation and for any suppression or enhancement of the ion signal by other molecules in the sample (matrix effects).
-
-
Centrifugation and Supernatant Transfer:
-
Centrifuge the mixture at 3,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully transfer 150 µL of the supernatant to a new 96-well plate or autosampler vial for analysis.[5]
-
Rationale: This step separates the soluble fraction containing TML and the internal standard from the solid protein pellet.
-
-
LC-MS/MS Analysis:
-
Inject the prepared supernatant into an LC-MS/MS system.
-
Chromatographic Separation: Employ a reversed-phase column (e.g., C18) to separate TML from other sample components. A gradient elution with mobile phases consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid is typically used.
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM) for high specificity.
-
MRM Transitions:
-
TML: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).
-
TML-d9 (Internal Standard): Monitor the corresponding mass transition for the deuterated standard.
-
-
-
Rationale: Reversed-phase chromatography separates molecules based on their hydrophobicity. The use of MRM provides two levels of mass filtering (precursor and product ion), which significantly enhances the specificity of detection, minimizing interference from other molecules in the complex biological matrix.
-
-
Data Analysis and Quantification:
-
Generate a calibration curve by analyzing a series of known concentrations of TML standards prepared in a similar matrix.
-
Calculate the ratio of the peak area of the analyte (TML) to the peak area of the internal standard (TML-d9) for both the standards and the unknown samples.
-
Determine the concentration of TML in the samples by interpolating their peak area ratios onto the calibration curve.
-
Experimental Workflow Diagram
Caption: Workflow for TML quantification by LC-MS/MS.
Comparative Analysis: Trimethyllysine in Disease States
Elevated circulating TML has been increasingly associated with adverse outcomes, particularly in the context of cardiovascular diseases. The following sections and table summarize key findings from comparative studies.
Cardiovascular Diseases
A growing body of evidence implicates TML as a prognostic marker in various cardiovascular conditions.[5][6][7]
-
Heart Failure (HF): In patients with stable chronic heart failure, serum TML levels are significantly elevated compared to non-HF individuals.[5] Furthermore, higher TML concentrations are positively correlated with N-terminal pro-brain natriuretic peptide (NT-proBNP), a well-established biomarker for HF severity.[5] Elevated TML is also associated with a poorer prognosis in HF patients, including a higher risk of cardiovascular death and re-hospitalization.[5]
-
Acute Coronary Syndromes (ACS): In patients presenting with chest pain and suspected ACS, higher plasma TML levels are associated with an increased risk of major adverse cardiac events (MACE) in both the short-term (30 days and 6 months) and long-term (7 years).[6] This association holds true even in patients who are negative for cardiac troponin T, suggesting that TML may provide prognostic information independent of myocardial necrosis.[6]
-
Ischemic Stroke: Among patients who have experienced an ischemic stroke or transient ischemic attack, elevated plasma TML levels are linked to an increased risk of cardiovascular death and all-cause mortality.[8] Interestingly, this association appears to be mediated in part by inflammation and impaired renal function.[8]
Other Associated Conditions
-
Renal Dysfunction: The clearance of TML is dependent on renal excretion.[7] Consequently, impaired kidney function can lead to an accumulation of TML in circulation. This is an important consideration when interpreting TML levels, as renal dysfunction is a common comorbidity in patients with cardiovascular disease.[5][7]
-
Hypertension and Diabetes Mellitus: Studies have shown that patients with higher TML levels are more likely to have co-existing conditions such as hypertension and diabetes.[5]
Summary of Comparative Data
| Disease State | Patient Population | Control/Reference Group | TML Levels in Disease Group | TML Levels in Control Group | Key Finding | Reference |
| Heart Failure | 471 stable chronic HF patients | 485 non-HF patients | 0.9 ± 0.5 µM (mean ± SD) | 0.6 ± 0.3 µM (mean ± SD) | TML levels are significantly elevated in HF patients and correlate with disease severity. | [5] |
| Acute Coronary Syndromes | 530 patients with suspected ACS | Patients in the lowest tertile of TML | Highest Tertile: Adjusted OR for 30-day MACE = 1.77 | Lowest Tertile: Reference | Elevated TML is an independent predictor of near- and long-term adverse cardiac events. | [6] |
| Community-Dwelling Adults | 6393 adults from the Hordaland Health Study | Individuals in the lowest quartile of TML | Highest Quartile: Adjusted HR for CV mortality = 2.04 | Lowest Quartile: Reference | Higher TML levels are associated with increased risk of all-cause and cardiovascular mortality in the general population. | [7] |
| Ischemic Stroke | 10,027 patients with ischemic stroke/TIA | Patients in the lowest quartile of TML | Highest Quartile: Adjusted HR for CV death = 1.72 | Lowest Quartile: Reference | Elevated TML is associated with an increased risk of cardiovascular death post-stroke. | [8] |
OR = Odds Ratio; HR = Hazard Ratio; MACE = Major Adverse Cardiac Events; CV = Cardiovascular; TIA = Transient Ischemic Attack.
Mechanistic Insights and Future Directions
The precise mechanisms by which elevated TML contributes to disease pathogenesis are an active area of investigation. Several hypotheses have been proposed.
The Gut Microbiota-TMAO Axis
TML can be metabolized by gut microbiota to produce trimethylamine (TMA), which is then absorbed and oxidized in the liver to trimethylamine N-oxide (TMAO).[5][6][7] TMAO has been independently linked to the development of atherosclerosis and other cardiovascular diseases.[5][10] Therefore, TML may exert its pro-pathogenic effects, at least in part, by serving as a precursor for TMAO production.
Caption: The gut microbiota-dependent TMAO pathway.
TMAO-Independent Pathways
Intriguingly, studies have shown that TML's association with cardiovascular risk persists even after adjusting for TMAO levels, suggesting that TML may have direct, TMAO-independent effects.[7][8] These could be related to its role in carnitine metabolism or other yet-to-be-elucidated pathways. For instance, alterations in carnitine biosynthesis could impact fatty acid metabolism in the heart, a process that is often dysregulated in heart failure.[5]
Conclusion
The available evidence strongly suggests that elevated circulating trimethyllysine is a promising biomarker for identifying individuals at higher risk for adverse cardiovascular events, both in the general population and in patients with established cardiovascular disease. Its quantification via robust LC-MS/MS methods provides a reliable tool for clinical and research applications. While the link to the gut-derived metabolite TMAO is significant, the existence of TMAO-independent associations warrants further investigation to fully unravel the mechanistic role of TML in health and disease. As our understanding of TML's complex biology deepens, it may pave the way for novel diagnostic strategies and therapeutic interventions targeting these metabolic pathways.
References
-
Al-Sadeq, D. W., & El-Yazbi, A. F. (2020). Trimethyllysine: From Carnitine Biosynthesis to Epigenetics. Molecules, 25(24), 5886. [Link]
-
Li, Y., Wang, Z., Li, Y., Qian, G., & Chen, X. (2022). Trimethyllysine, a trimethylamine N-oxide precursor, predicts the presence, severity, and prognosis of heart failure. Frontiers in Cardiovascular Medicine, 9, 969541. [Link]
-
Haghikia, A., Li, X. S., Liman, T. G., Bledau, N., Schmidt, D., Zimmermann, F., ... & Hazen, S. L. (2019). Trimethyllysine, a trimethylamine N-oxide precursor, provides near-and long-term prognostic value in patients presenting with acute coronary syndromes. European Heart Journal, 40(32), 2729-2739. [Link]
-
Svingen, G. F. T., Zuo, H., Ueland, P. M., Seifert, R., Loland, K. H., Pedersen, E. R., ... & Nygård, O. (2020). Trimethyllysine predicts all-cause and cardiovascular mortality in community-dwelling adults and patients with coronary heart disease. European Journal of Preventive Cardiology, 27(19), 2168-2177. [Link]
-
Al-Sadeq, D. W., & El-Yazbi, A. F. (2020). Trimethyllysine: From Carnitine Biosynthesis to Epigenetics. PubMed, 33322718. [Link]
-
Wang, Y., Li, Y., Chen, J., Li, Y., & Wang, Y. (2021). Association Between Plasma Trimethyllysine and Prognosis of Patients With Ischemic Stroke. Journal of the American Heart Association, 10(23), e023062. [Link]
-
Servillo, L., Giovane, A., Cautela, D., Castaldo, D., & Balestrieri, M. L. (2014). Where does Nε-trimethyllysine for the carnitine biosynthesis in mammals come from?. PloS one, 9(1), e84589. [Link]
-
Li, Y., Wang, Z., Li, Y., Qian, G., & Chen, X. (2022). Trimethyllysine, a trimethylamine N-oxide precursor, predicts the presence, severity, and prognosis of heart failure. PubMed, 36237409. [Link]
-
Wang, Z., Klipfell, E., Bennett, B. J., Koeth, R., Levison, B. S., Dugar, B., ... & Hazen, S. L. (2018). Untargeted metabolomics identifies trimethyllysine, a TMAO-producing nutrient precursor, as a predictor of incident cardiovascular disease risk. JCI insight, 3(6). [Link]
-
Servillo, L., Giovane, A., Cautela, D., Castaldo, D., & Balestrieri, M. L. (2014). Where Does Nε-Trimethyllysine for the Carnitine Biosynthesis in Mammals Come from?. PLOS ONE, 9(1), e84589. [Link]
-
Al-Sadeq, D. W., & El-Yazbi, A. F. (2020). Trimethyllysine: From Carnitine Biosynthesis to Epigenetics. PubMed Central, PMC7761066. [Link]
Sources
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- 3. Trimethyllysine: From Carnitine Biosynthesis to Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Where Does Nε-Trimethyllysine for the Carnitine Biosynthesis in Mammals Come from? | PLOS One [journals.plos.org]
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A Researcher's Guide to Assessing the Specificity of Commercial Trimethyllysine ELISA Kits
For researchers, scientists, and drug development professionals, the accurate quantification of post-translational modifications (PTMs) is paramount. Trimethyllysine (TML) is a critical PTM involved in diverse biological processes, from carnitine biosynthesis to epigenetic regulation.[1][2] The enzyme-linked immunosorbent assay (ELISA) has become a widely adopted method for the detection of such modifications due to its high sensitivity, specificity, and quantitative nature.[3] However, the reliability of data generated from commercial ELISA kits is contingent upon the specificity of the antibodies employed. This guide provides a comprehensive framework for assessing and comparing the specificity of different commercial trimethyllysine ELISA kits, ensuring the integrity and validity of your research findings.
This guide will walk you through the theoretical underpinnings and practical execution of key validation experiments: the spike-and-recovery assay to assess matrix effects and the cross-reactivity assay to determine antibody specificity.
The Competitive ELISA: A Mechanism for Quantifying Small Molecules
Most commercial ELISA kits for small molecules like trimethyllysine operate on a competitive immunoassay principle. In this format, the trimethyllysine present in the sample competes with a labeled (e.g., biotinylated or HRP-conjugated) trimethyllysine for a limited number of binding sites on a capture antibody coated onto a microplate. The resulting signal is inversely proportional to the concentration of trimethyllysine in the sample. A higher concentration of TML in the sample leads to less binding of the labeled TML and thus a weaker signal.
Below is a DOT language script that generates a diagram illustrating the workflow of a competitive ELISA for trimethyllysine detection.
Caption: Workflow of a competitive ELISA for trimethyllysine detection.
Experimental Design for Specificity Assessment
A robust assessment of a trimethyllysine ELISA kit's specificity involves two key experiments: a spike-and-recovery assay and a cross-reactivity assay. The logical relationship between these experiments in contributing to the overall specificity assessment is depicted in the following diagram.
Caption: Logic of the specificity assessment for trimethyllysine ELISA kits.
Part 1: Spike-and-Recovery Experiment
Objective: To determine if substances in the sample matrix (e.g., serum, plasma, cell lysate) interfere with the accurate measurement of trimethyllysine.
Principle: A known amount of trimethyllysine standard is "spiked" into a biological sample. The concentration of TML is measured in both the spiked and unspiked samples. The recovery of the spiked amount is then calculated. A recovery percentage close to 100% indicates minimal matrix interference.
Step-by-Step Protocol:
-
Sample Preparation:
-
Select a representative biological sample matrix relevant to your research (e.g., human serum, rat plasma, HeLa cell lysate).
-
Prepare a pooled sample to ensure homogeneity.
-
-
Spiking Procedure:
-
Prepare a stock solution of the trimethyllysine standard provided with the kit.
-
Create a series of spiked samples by adding a known concentration of the TML standard to aliquots of your biological sample. Aim for spike concentrations at low, medium, and high points within the assay's standard curve range.
-
Prepare an unspiked control (the biological sample with an equivalent volume of assay buffer instead of the standard).
-
-
ELISA Assay:
-
Run the ELISA according to the manufacturer's protocol for the unspiked sample, the spiked samples, and the standard curve.
-
-
Data Analysis:
-
Calculate the endogenous concentration of TML in the unspiked sample from the standard curve.
-
Calculate the total concentration of TML in each spiked sample from the standard curve.
-
Calculate the percent recovery for each spike level using the following formula:
-
% Recovery = [(Measured Concentration in Spiked Sample - Endogenous Concentration in Unspiked Sample) / Known Spiked Concentration] x 100
-
-
Interpretation of Results: An acceptable recovery range is typically 80-120%. Results outside this range may indicate significant matrix effects, requiring further sample dilution or purification.
Part 2: Cross-Reactivity Assessment
Objective: To determine the degree to which the kit's antibody binds to molecules structurally similar to trimethyllysine.
Principle: The assay is performed with high concentrations of potentially cross-reacting substances (monomethyllysine, dimethyllysine, and lysine) to see if they generate a signal. The results are compared to the signal generated by trimethyllysine.
Step-by-Step Protocol:
-
Preparation of Cross-Reactants:
-
Obtain high-purity monomethyllysine, dimethyllysine, and L-lysine.
-
Prepare stock solutions of each potential cross-reactant in the assay buffer provided with the kit.
-
-
Cross-Reactivity Assay:
-
Prepare a series of dilutions for each potential cross-reactant, typically at concentrations significantly higher than the expected physiological range of trimethyllysine.
-
Run the ELISA according to the manufacturer's protocol, treating the cross-reactant solutions as samples.
-
Include a standard curve for trimethyllysine for comparison.
-
-
Data Analysis:
-
Determine the concentration of each cross-reactant that produces a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity for each compound using the following formula:
-
% Cross-Reactivity = (IC50 of Trimethyllysine / IC50 of Cross-Reactant) x 100
-
-
Interpretation of Results: A lower percentage of cross-reactivity indicates higher specificity. Ideally, the cross-reactivity with monomethyllysine, dimethyllysine, and lysine should be negligible.
Comparative Data Summary
To illustrate how the data from these experiments can be used for comparison, the following table presents hypothetical results for three different commercial trimethyllysine ELISA kits.
| Parameter | Kit A | Kit B | Kit C |
| Spike-and-Recovery (Serum) | |||
| Low Spike Recovery | 95% | 82% | 115% |
| Medium Spike Recovery | 98% | 85% | 110% |
| High Spike Recovery | 102% | 88% | 105% |
| Cross-Reactivity | |||
| Trimethyllysine (IC50) | 10 ng/mL | 12 ng/mL | 8 ng/mL |
| Dimethyllysine (% Cross-Reactivity) | 1.5% | 5.0% | 0.8% |
| Monomethyllysine (% Cross-Reactivity) | <0.1% | 1.2% | <0.1% |
| L-Lysine (% Cross-Reactivity) | <0.01% | 0.5% | <0.01% |
Analysis of Hypothetical Data:
-
Kit A demonstrates excellent spike-and-recovery and low cross-reactivity, suggesting it is a reliable choice.
-
Kit B shows acceptable but lower spike-and-recovery percentages and higher cross-reactivity with dimethyllysine, indicating a potential for slight inaccuracies.
-
Kit C has good spike-and-recovery and very low cross-reactivity, making it a highly specific and accurate option.
Conclusion and Recommendations
The selection of a commercial trimethyllysine ELISA kit should be guided by rigorous, data-driven assessment. While manufacturers provide some validation data, it is crucial for researchers to perform their own validation using the specific sample types and conditions relevant to their studies. By systematically evaluating spike-and-recovery and cross-reactivity, you can confidently select a kit that will provide accurate and reproducible results, thereby upholding the integrity of your research. We recommend prioritizing kits with spike-and-recovery values between 90-110% and cross-reactivity of less than 1% for closely related analogs.
References
-
Abbiotec. (n.d.). Trimethylated Lysine Antibody. Retrieved from [Link]
-
Iesato, A., et al. (2024). Binding mode–guided development of high-performance antibodies targeting site-specific posttranslational modifications. PNAS, 121(1). [Link]
-
Lu, Y., et al. (2011). Development of pan-specific antibody against trimethyllysine for protein research. Journal of Biomedical Science and Engineering, 4(11), 735-740. [Link]
-
EpigenTek. (n.d.). Benefits of Using ELISA to Measure Histone Acetylation. Retrieved from [Link]
-
Egelhofer, T. A., et al. (2011). An assessment of histone-modification antibody quality. Nature Structural & Molecular Biology, 18(1), 91-93. [Link]
-
L-T-H, et al. (2019). Trimethyllysine: From Carnitine Biosynthesis to Epigenetics. International Journal of Molecular Sciences, 20(18), 4386. [Link]
-
K-S, A., et al. (2015). Comparison of Six Commercial ELISA Kits for Their Specificity and Sensitivity in Detecting Different Major Peanut Allergens. Journal of Agricultural and Food Chemistry, 63(6), 1847-1855. [Link]
-
Landt, S. G., et al. (2012). A comparison of control samples for ChIP-seq of histone modifications. bioRxiv. [Link]
-
G, M., et al. (2018). Simple Determination of Affinity Constants of Antibodies by Competitive Immunoassays. Antibodies, 7(3), 24. [Link]
-
Biocompare. (2016). Epigenetics and Histone-Modification Tools. Retrieved from [Link]
-
L, Y. (2019). Engineering Affinity and Specificity of Antibodies Targeting Protein Modifications. Digital Commons @ UConn. [Link]
-
T-T, N., et al. (2022). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods, 11(16), 2498. [Link]
-
P, S., et al. (2020). Comparison of Molecular Recognition of Trimethyllysine and Trimethylthialysine by Epigenetic Reader Proteins. The Journal of Physical Chemistry B, 124(17), 3514-3523. [Link]
-
S, S., et al. (2013). Screening for Antibody Specificity and Sensitivity with ELISA. Methods in Molecular Biology, 931, 25-37. [Link]
-
Imugex. (n.d.). ELISA & Assay Kits. Retrieved from [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of [(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride
Welcome to your comprehensive guide for the proper and safe disposal of [(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride, a compound also known as L-Lysine betaine chloride. In the fast-paced environment of research and development, ensuring laboratory safety and regulatory compliance during chemical handling and disposal is paramount. This document provides in-depth, procedural guidance tailored for researchers, scientists, and drug development professionals. Our aim is to empower you with the knowledge to manage this chemical waste responsibly, ensuring the safety of yourself, your colleagues, and the environment.
Understanding the Chemical: A Foundation for Safe Disposal
However, the presence of the trimethylazanium group may influence its environmental fate and reactivity. Therefore, a cautious and informed approach to disposal is essential. This guide is built on the principle of treating the compound as non-hazardous while adhering to rigorous safety protocols and encouraging consultation with your institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). Even with non-hazardous materials, good laboratory practice minimizes the risk of unforeseen reactions or contamination.
Recommended PPE:
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area. If creating dust, a particulate filter respirator may be necessary[1][6]. | Ensures you do not inhale any fine particles of the solid compound. |
Always wash your hands thoroughly after handling the chemical, even if you were wearing gloves[7].
Disposal Procedures: A Step-by-Step Guide
The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and the quantity of waste. The following decision-making workflow will guide you through the process.
Caption: Disposal Decision Workflow for this compound.
For Solid Waste:
-
Segregation: Ensure the solid waste is not contaminated with any hazardous materials. If it is, it must be treated as hazardous waste[8].
-
Packaging: Place the solid waste in a clearly labeled, sealed container. The label should include the full chemical name and state that it is non-hazardous waste.
-
Disposal: In many cases, non-hazardous solid chemicals can be disposed of in the regular laboratory trash that goes to a sanitary landfill. However, do not place it in open laboratory trash cans where it could be mistaken for hazardous waste by custodial staff[4]. It is best practice to place it directly into the designated dumpster[4]. For quantities greater than 5 pounds, it is advisable to check with your EHS department[4].
For Aqueous Solutions:
-
Evaluation: Confirm that the solution only contains this compound and that it is free from other hazardous chemicals.
-
Neutralization: Check the pH of the solution. If necessary, neutralize it to a pH between 5.5 and 9.5[5].
-
Dilution and Disposal: For small quantities of dilute, neutralized solutions, it is often acceptable to dispose of them down the sanitary sewer with copious amounts of running water[5]. This helps to prevent any potential impact on the wastewater treatment system.
Empty Container Disposal:
-
Decontamination: Triple rinse the empty container with a suitable solvent (e.g., water).
-
Label Defacement: Completely remove or deface the chemical label on the container to prevent any confusion[4].
-
Disposal: The clean, defaced container can typically be disposed of in the regular trash or recycling, depending on the container material and institutional policies.
Spill Management
In the event of a spill, follow these steps:
-
Ensure Safety: Evacuate the immediate area if necessary and ensure proper ventilation.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust[1]. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
Collection: Place the contained spill material into a sealed, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
Environmental Considerations
The European Food Safety Authority (EFSA) has assessed L-lysine and its derivatives for use in animal feed and has concluded that they do not pose a risk to the environment[9][10][11][12]. When consumed by animals, excess L-lysine is naturally metabolized and excreted as urea or uric acid and carbon dioxide[9][11][12]. While this compound is a derivative, its environmental impact is expected to be minimal, especially when disposed of in small laboratory quantities according to the guidelines above. The primary concern is to prevent large, undiluted quantities from entering aquatic ecosystems[1].
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a straightforward process when guided by the principles of safety and regulatory awareness. By following the procedures outlined in this guide—wearing the correct PPE, correctly identifying and segregating your waste, and consulting with your institution's EHS department—you contribute to a safe and sustainable research environment. Remember, while this compound is likely non-hazardous, treating all chemicals with respect and caution is the hallmark of a responsible scientist.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: L-Lysine hydrochloride. Retrieved from [Link]
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2018). Safety and efficacy of l‐lysine monohydrochloride produced by fermentation with Corynebacterium glutamicum DSM 32932 for all animal species. EFSA Journal, 16(10), e05445. Retrieved from [Link]
-
Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]
-
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
-
PubChem. (n.d.). 5-Carboxypentylazanium chloride. Retrieved from [Link]
-
Millipore. (n.d.). L-lysine - Safety Data Sheet. Retrieved from [Link]
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2018). Safety and efficacy of l‐lysine monohydrochloride and concentrated liquid l‐lysine (base) produced by fermentation using Corynebacterium glutamicum strains NRRL‐B‐67439 or NRRL B‐67535 for all animal species. EFSA Journal, 16(10), e05446. Retrieved from [Link]
-
AOAC International. (n.d.). GENERAL INFORMATION. Retrieved from [Link]
-
Agilent. (2024). Amino Acid Standard - SAFETY DATA SHEET. Retrieved from [Link]
-
ResearchGate. (2025). An Overlooked Effect of Glycine Betaine on Fermentation: Prevents Caramelization and Increases the L-Lysine Production. Retrieved from [Link]
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2018). Safety and efficacy of l‐lysine monohydrochloride and concentrated liquid l‐lysine (base) produced by fermentation using Corynebacterium glutamicum strain NRRL B‐50775 for all animal species based on a dossier submitted by ADM. EFSA Journal, 16(10), e05447. Retrieved from [Link]
-
Amino Labs. (2021). Practice Safe Science with Amino Labs (Lab Safety Guidelines). YouTube. Retrieved from [Link]
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- 2. uprm.edu [uprm.edu]
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- 5. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 6. carlroth.com [carlroth.com]
- 7. youtube.com [youtube.com]
- 8. sites.rowan.edu [sites.rowan.edu]
- 9. Safety and efficacy of l‐lysine monohydrochloride produced by fermentation with Corynebacterium glutamicum DSM 32932 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. Safety and efficacy of l‐lysine monohydrochloride and concentrated liquid l‐lysine (base) produced by fermentation using Corynebacterium glutamicum strains NRRL‐B‐67439 or NRRL B‐67535 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of l‐lysine monohydrochloride and concentrated liquid l‐lysine (base) produced by fermentation using Corynebacterium glutamicum strain NRRL B‐50775 for all animal species based on a dossier submitted by ADM - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
